Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 6-bromo-2-fluoro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOBQNWSLXGOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736324 | |
| Record name | Methyl 6-bromo-2-fluoro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007455-28-8 | |
| Record name | Methyl 6-bromo-2-fluoro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Polysubstituted Benzoates
An In-Depth Technical Guide to Methyl 6-bromo-2-fluoro-3-methoxybenzoate: Synthesis, Characterization, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While a specific CAS number for this particular substitution pattern is not readily found in major chemical databases, its synthesis is feasible through established methodologies. This guide will delve into a proposed synthetic pathway, detailed analytical characterization, and the scientific rationale for its application in advanced research, drawing upon data from closely related isomers.
Polysubstituted benzene rings are privileged scaffolds in drug discovery and development. The precise arrangement of different functional groups allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic profile. This compound incorporates three key functionalities:
-
A Bromine Atom: Serves as a versatile synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments.[1] The presence of bromine can also enhance binding affinity to target proteins and improve therapeutic efficacy.[2]
-
A Fluorine Atom: This highly electronegative atom can significantly modulate the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, thereby increasing the bioavailability and in vivo half-life of a drug candidate.[1]
-
A Methoxy Group: This electron-donating group can impact the electronic nature of the aromatic ring and participate in hydrogen bonding, influencing solubility and receptor interactions.
The specific "6-bromo-2-fluoro-3-methoxy" substitution pattern presents a unique electronic and steric environment, making this compound a valuable, albeit less common, intermediate for the synthesis of novel bioactive molecules.
Physicochemical and Spectroscopic Data
While experimental data for the title compound is not widely published, its properties can be predicted based on its structure and comparison with related isomers.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₉H₈BrFO₃ |
| Molecular Weight | 263.06 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and insoluble in water |
| ¹H NMR | Expect distinct signals for the methyl ester protons (~3.9 ppm), methoxy protons (~3.9-4.0 ppm), and two aromatic protons, with splitting patterns influenced by the fluorine and bromine substituents. |
| ¹³C NMR | Expect signals for the ester carbonyl carbon (~165 ppm), aromatic carbons (with C-F and C-Br couplings), the ester methyl carbon (~52 ppm), and the methoxy methyl carbon (~56 ppm). |
| Mass Spectrometry | The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks (M⁺ and M+2) being a key identifier. |
Proposed Synthesis of this compound
The synthesis of this compound can be strategically designed starting from commercially available precursors. The following proposed pathway is based on established and reliable organic transformations.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Bromination of 2-Fluoro-3-methoxyphenol
-
Rationale: This initial step introduces the bromine atom at the position para to the hydroxyl group due to its strong activating and ortho-, para-directing effects.
-
Procedure:
-
Dissolve 2-fluoro-3-methoxyphenol (1 equivalent) in acetonitrile (MeCN).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-2-fluoro-3-methoxybenzene.
-
Step 2: Directed Ortho-Metalation and Carboxylation
-
Rationale: The methoxy group can direct ortho-lithiation. Subsequent quenching with carbon dioxide will install the carboxylic acid group at the desired position.
-
Procedure:
-
Dissolve 1-bromo-2-fluoro-3-methoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-bromo-3-fluoro-4-methoxybenzoic acid.
-
Step 3: Fischer Esterification
-
Rationale: This is a classic and efficient method for converting a carboxylic acid to its corresponding methyl ester.
-
Procedure:
-
Suspend the crude 2-bromo-3-fluoro-4-methoxybenzoic acid in methanol (MeOH).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Applications in Drug Discovery and Materials Science
This compound is a valuable intermediate for the synthesis of more complex molecules.[3] Its utility stems from the ability to selectively functionalize the bromine and ester groups.
Caption: Potential synthetic transformations of this compound.
The bromine atom can be readily converted into a variety of other functional groups or used to form new carbon-carbon and carbon-heteroatom bonds. For example, Suzuki coupling with a boronic acid can introduce a new aryl or heteroaryl group, a common strategy in the development of kinase inhibitors and other targeted therapies. Buchwald-Hartwig amination can be used to install a nitrogen-containing substituent, a key step in the synthesis of many CNS-active drugs.
The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a ubiquitous functional group in pharmaceuticals.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, it is always best practice to consult the Safety Data Sheet (SDS) for a closely related compound if one for the specific target molecule is unavailable.
Conclusion
This compound represents a synthetically valuable, though not widely cataloged, building block for the creation of novel chemical entities. Its unique substitution pattern offers a platform for the development of new pharmaceuticals and functional materials. The proposed synthetic route provides a reliable method for its preparation, and its versatile reactivity opens up a wide range of possibilities for further chemical exploration. As the demand for more sophisticated and effective small molecules continues to grow, the strategic use of such highly functionalized intermediates will be paramount in advancing the frontiers of chemical and biomedical research.
References
An In-depth Technical Guide to Methyl 6-bromo-2-fluoro-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount to the development of novel therapeutics and functional materials. Substituted benzoates, in particular, serve as critical building blocks, offering a versatile platform for molecular elaboration. This guide provides a comprehensive technical overview of Methyl 6-bromo-2-fluoro-3-methoxybenzoate, a compound of increasing interest due to its unique substitution pattern that pre-disposes it to a variety of chemical transformations. This document is intended to be a living resource for researchers, offering insights into its properties, synthesis, and potential applications, thereby empowering its effective utilization in the laboratory.
Core Molecular Attributes
This compound is a polysubstituted aromatic ester. The interplay of its bromo, fluoro, and methoxy functional groups on the benzene ring, coupled with the methyl ester, imparts a distinct reactivity profile, making it a valuable intermediate in synthetic chemistry.[1]
Structural and Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application in research and development. While comprehensive experimental data for this specific compound is not widely published, key identifiers and predicted properties are summarized below.
| Property | Value | Source |
| CAS Number | 1007455-28-8 | [2][3] |
| Molecular Formula | C₉H₈BrFO₃ | [2] |
| Molecular Weight | 263.06 g/mol | [2] |
| IUPAC Name | This compound | |
| Canonical SMILES | COC1=C(C(=C(C=C1)Br)C(=O)OC)F | [4] |
| Appearance | White to light yellow solid (Predicted) | [5] |
| Boiling Point | 300.3°C at 760 mmHg (Predicted for isomer) | [5] |
| Solubility | Insoluble in water (Predicted) | [6] |
Note: Some physical properties are based on predictions for isomeric compounds and should be experimentally verified.
dot digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"]; O1 [label="O", fontcolor="#4285F4"]; C7 [label="C"]; O2 [label="O", fontcolor="#4285F4"]; C8 [label="C"]; O3 [label="O", fontcolor="#4285F4"]; C9 [label="C"];
// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents C1 -- C7; C2 -- F; C3 -- O3; O3 -- C9; C6 -- Br;
// Ester group C7 -- O1; C7 -- O2 [style=double]; O1 -- C8;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="0,2.5!"]; O1 [pos="-0.7,3.2!"]; C8 [pos="-1.4,3.9!"]; O2 [pos="0.7,3.2!"]; F [pos="-1.74,1!"]; O3 [pos="-1.74,-1!"]; C9 [pos="-2.61,-1.5!"]; Br [pos="1.74,1!"]; } Caption: 2D structure of this compound.
Synthesis and Spectroscopic Characterization
The primary route to this compound is anticipated to be the esterification of its corresponding carboxylic acid precursor, 6-bromo-2-fluoro-3-methoxybenzoic acid.
Synthesis of 6-bromo-2-fluoro-3-methoxybenzoic acid
A plausible, though unverified, synthetic pathway is outlined below:
Esterification to this compound
The final esterification step can be achieved through standard methods. A common and effective protocol involves reaction of the carboxylic acid with a methylating agent in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification (Exemplary)
-
Reaction Setup: To a solution of 6-bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq) in methanol (acting as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.[7]
Spectroscopic Data
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: Two signals in the aromatic region, likely doublets or doublet of doublets, integrating to one proton each. The chemical shifts will be influenced by the electronic effects of the bromo, fluoro, and methoxy substituents.
-
Methoxy Protons: A singlet integrating to three protons, typically in the range of 3.8-4.0 ppm.
-
Methyl Ester Protons: A singlet integrating to three protons, also typically in the range of 3.8-4.0 ppm.
Predicted ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region, typically around 165-170 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (approximately 100-160 ppm). The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
Methoxy Carbon: A signal around 55-60 ppm.
-
Methyl Ester Carbon: A signal around 50-55 ppm.
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[5] The strategic placement of its functional groups allows for a range of subsequent chemical modifications.
-
Cross-Coupling Reactions: The bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl groups.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing ester group, can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of nitrogen, oxygen, or sulfur nucleophiles.
-
Scaffold for Biologically Active Molecules: The overall substitution pattern makes it a valuable precursor for the synthesis of complex heterocyclic systems and other scaffolds of medicinal interest. While specific examples for this exact compound are not prevalent in the literature, related bromo-fluoro-methoxy-substituted benzoates are key intermediates in the synthesis of various kinase inhibitors and other targeted therapeutics.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally similar compounds suggests the following:
-
General Hazards: May cause skin, eye, and respiratory irritation.[6][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[6][9]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place.[5]
First Aid Measures (General Guidance):
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Disclaimer: This safety information is for guidance only and is based on data for similar compounds. Always consult a specific and current Safety Data Sheet (SDS) for the compound before use and handle it in accordance with good laboratory practices.
Conclusion
This compound represents a valuable and versatile building block for synthetic chemists. Its unique combination of functional groups offers multiple avenues for chemical modification, making it a key intermediate for the synthesis of complex molecular targets. While publicly available experimental data on its physical properties is limited, this guide provides a foundational understanding of its attributes, synthesis, and potential applications. It is our hope that this technical overview will serve as a useful resource for researchers and contribute to the advancement of chemical synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. appchemical.com [appchemical.com]
- 3. This compound | 1007455-28-8 [chemicalbook.com]
- 4. PubChemLite - 6-bromo-2-fluoro-3-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]
- 5. Methyl 4-bromo-2-fluoro-6-methoxybenzoate [myskinrecipes.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. 1007455-28-8|this compound|BLD Pharm [bldpharm.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to Methyl 6-bromo-2-fluoro-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 6-bromo-2-fluoro-3-methoxybenzoate, a halogenated aromatic ester increasingly recognized for its role as a versatile building block in medicinal chemistry. We will delve into its core physicochemical properties, its strategic application in the synthesis of therapeutic agents, and detailed protocols for its handling and use in experimental settings.
Core Molecular Attributes
This compound is a polysubstituted benzene derivative. The strategic placement of its bromo, fluoro, and methoxy functional groups on the aromatic ring imparts specific reactivity and conformational properties that are highly valuable in the design of complex molecules, particularly in the field of drug discovery.
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and computational modeling.
| Property | Value | Source(s) |
| Molecular Weight | 263.06 g/mol | [1][2][3][4] |
| Molecular Formula | C₉H₈BrFO₃ | [1][2][3][4] |
| CAS Number | 1007455-28-8 | [1][2][3][4][5] |
| Canonical SMILES | COC1=CC=C(C(=C1F)C(=O)OC)Br | |
| Appearance | Off-white to pale yellow solid (typical) | |
| Storage | Sealed in a dry place at room temperature | [1] |
Strategic Importance in Medicinal Chemistry
The true value of this compound lies in its application as a synthetic intermediate. The presence of orthogonal functionalities—the bromo group for cross-coupling reactions, the fluoro group for modulating electronic properties and metabolic stability, and the ester for further derivatization—makes it a powerful scaffold.
Key Application: Synthesis of Plasma Kallikrein Inhibitors
A significant and authoritative application of this compound is its use as a starting material in the synthesis of novel pyrazole derivatives that act as plasma kallikrein inhibitors.[6][7] Plasma kallikrein is a serine protease that plays a crucial role in the intrinsic coagulation cascade and the inflammatory response.[6] Inhibitors of this enzyme are investigated for a variety of therapeutic applications, including the treatment of hereditary angioedema and other inflammatory disorders.
The workflow below illustrates the initial step in a patented synthetic route where the title compound is utilized.
Caption: Initial synthetic step utilizing the title compound.
In this key transformation, the bromine atom of this compound is substituted with an amino group (protected as a tert-butyl carbamate) via a Buchwald-Hartwig amination reaction.[6][7] This reaction is a cornerstone of modern medicinal chemistry for its ability to form carbon-nitrogen bonds efficiently. The product of this reaction serves as a crucial intermediate for the construction of more complex heterocyclic systems designed to inhibit plasma kallikrein.
Experimental Protocols & Handling
Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed methodologies based on established chemical principles and documented applications.
Safety & Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses, gloves, and a lab coat, is required.
-
Safety Phrases: Precautionary statements associated with this compound include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Representative Protocol: Buchwald-Hartwig Amination
The following protocol is adapted from patent literature and demonstrates the use of this compound as a substrate in a palladium-catalyzed cross-coupling reaction.[6][7]
Objective: To synthesize Methyl 6-(tert-butoxycarbonylamino)-2-fluoro-3-methoxybenzoate.
Materials:
-
This compound (1 equivalent)
-
tert-Butyl carbamate (1.1 equivalents)
-
Palladium(II) acetate (0.1 equivalents)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 equivalents)
-
Cesium carbonate (2 equivalents)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Inert Atmosphere: To a dry reaction vessel, add this compound (e.g., 2.0 g, 7.6 mmol). The vessel is then sealed and purged with an inert gas (e.g., nitrogen or argon). This is critical as palladium catalysts can be sensitive to oxygen.
-
Reagent Addition: Under the inert atmosphere, add tert-butyl carbamate (980 mg, 8.4 mmol), Xantphos (440 mg, 0.76 mmol), palladium(II) acetate (171 mg, 0.76 mmol), and cesium carbonate (4.95 g, 15.2 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) via syringe. The use of an anhydrous solvent is crucial to prevent side reactions and ensure catalyst activity.
-
Reaction: Stir the reaction mixture vigorously. Heat the mixture to 100°C and maintain this temperature for 18 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting residue is purified using column chromatography to isolate the desired product.
Caption: Workflow for the Buchwald-Hartwig amination protocol.
Conclusion
This compound is a key chemical intermediate with defined properties and significant potential in synthetic organic and medicinal chemistry. Its well-placed functional groups allow for selective and high-yield transformations, making it an essential building block for constructing complex molecular architectures. The documented use of this compound in the synthesis of plasma kallikrein inhibitors underscores its relevance and utility for professionals in drug discovery and development. Adherence to proper handling procedures and validated experimental protocols is essential for leveraging its full synthetic potential safely and effectively.
References
- 1. 1007455-28-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:1007455-28-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. cacheby.com [cacheby.com]
- 4. aablocks.com [aablocks.com]
- 5. This compound | 1007455-28-8 [chemicalbook.com]
- 6. US11180484B2 - Pyrazole derivatives as plasma kallikrein inhibitors - Google Patents [patents.google.com]
- 7. WO2021028645A1 - Plasma kallikrein inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Abstract
This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of Methyl 6-bromo-2-fluoro-3-methoxybenzoate, a key building block in the development of advanced pharmaceutical and agrochemical compounds. Two primary synthetic strategies are detailed, catering to different starting material availability and research needs. The first route leverages the commercially available 6-bromo-2-fluoro-3-methoxybenzoic acid for a direct, single-step esterification. The second, more foundational route, commences with the readily accessible 2-fluoro-3-methoxybenzoic acid, involving a regioselective bromination followed by esterification. This document is intended for researchers, chemists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and experimental causality, ensuring both reproducibility and a deep understanding of the synthetic pathways.
Introduction: Significance of this compound
This compound is a highly functionalized aromatic compound. Its strategic substitution pattern, featuring a bromine atom, a fluorine atom, a methoxy group, and a methyl ester, makes it a versatile intermediate in organic synthesis. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments. The fluorine and methoxy substituents significantly influence the electronic properties of the benzene ring and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of target molecules, such as metabolic stability and binding affinity. Consequently, this compound serves as a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached from two logical starting points, each with its own merits. The choice of strategy will often depend on the commercial availability and cost of the starting materials.
-
Strategy 1: Direct Esterification. This is the most straightforward approach, contingent on the availability of 6-bromo-2-fluoro-3-methoxybenzoic acid. This single-step conversion is highly efficient and ideal for rapid production when the precursor acid is readily accessible.
-
Strategy 2: Bromination followed by Esterification. This two-step sequence begins with the more common starting material, 2-fluoro-3-methoxybenzoic acid. This route offers greater flexibility and is more cost-effective if the brominated benzoic acid is not available or is prohibitively expensive. A key consideration for this strategy is achieving the desired regioselectivity during the bromination step.
Below is a visual representation of the two synthetic strategies.
Caption: Overview of the two primary synthetic strategies for this compound.
Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step methodologies for the synthesis of this compound, encompassing both strategic approaches.
Strategy 1: Direct Esterification of 6-bromo-2-fluoro-3-methoxybenzoic acid
This approach is predicated on the commercial availability of the brominated benzoic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (methanol) in the presence of a strong acid catalyst.[1][2]
3.1.1. Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq.) in anhydrous methanol (20-40 eq.). The methanol serves as both a reactant and the solvent.
-
Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure. The residue is then diluted with ethyl acetate and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
| Parameter | Value |
| Starting Material | 6-bromo-2-fluoro-3-methoxybenzoic acid |
| Reagents | Methanol, Sulfuric Acid |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
3.1.2. Mechanistic Rationale
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The use of excess methanol and the removal of water drive the equilibrium towards the product side.[2][3]
Caption: Simplified mechanism of Fischer-Speier esterification.
Strategy 2: Bromination of 2-fluoro-3-methoxybenzoic acid followed by Esterification
This two-step route begins with the more readily available 2-fluoro-3-methoxybenzoic acid.
3.2.1. Step 1: Regioselective Bromination
The key to this step is the regioselective introduction of a bromine atom onto the aromatic ring. The directing effects of the existing substituents determine the position of electrophilic attack.
-
-OCH₃ (Methoxy group): A strongly activating, ortho, para-director.
-
-F (Fluoro group): A deactivating, ortho, para-director.
-
-COOH (Carboxylic acid group): A deactivating, meta-director.
The powerful activating and ortho, para-directing effect of the methoxy group at position 3 will dominate. The position para to the methoxy group (position 6) is the most activated and sterically accessible site for electrophilic aromatic substitution. Therefore, bromination is expected to occur predominantly at the 6-position. N-Bromosuccinimide (NBS) is a convenient and milder alternative to liquid bromine for this purpose.[4]
3.2.1.1. Experimental Protocol: Electrophilic Bromination
-
Reaction Setup: Dissolve 2-fluoro-3-methoxybenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of acetonitrile and water in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution at room temperature. A catalytic amount of a Lewis acid or a protic acid can be used to enhance the reaction rate if necessary.[5]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with cold water to remove any unreacted NBS and succinimide, and then dried.
-
Purification: The crude 6-bromo-2-fluoro-3-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Starting Material | 2-fluoro-3-methoxybenzoic acid |
| Reagents | N-Bromosuccinimide (NBS), Acetic Acid |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-85% |
3.2.2. Step 2: Esterification
The 6-bromo-2-fluoro-3-methoxybenzoic acid obtained from the previous step can then be esterified using the same Fischer-Speier esterification protocol as described in section 3.1.1.
Safety and Handling
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to the solvent slowly and cautiously.
-
Bromine (if used as an alternative to NBS): Highly toxic, corrosive, and volatile. All manipulations should be performed in a fume hood with appropriate respiratory protection.
-
Solvents: Methanol is flammable and toxic. Acetic acid is corrosive. Handle all organic solvents in a well-ventilated area, away from ignition sources.
Conclusion
The synthesis of this compound can be efficiently achieved through two primary routes. The choice between a direct esterification of the pre-brominated benzoic acid and a two-step approach involving bromination followed by esterification will be dictated by the availability and cost of the respective starting materials. Both strategies employ well-established and reliable chemical transformations, and the protocols provided in this guide are designed to be robust and reproducible. A thorough understanding of the underlying reaction mechanisms and the directing effects of the substituents is paramount for successful synthesis and troubleshooting.
References
The Strategic Utility of Methyl 6-bromo-2-fluoro-3-methoxybenzoate in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery & Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the intricate landscape of medicinal chemistry, the selection of foundational scaffolds and building blocks is a critical determinant of a drug discovery program's success. Methyl 6-bromo-2-fluoro-3-methoxybenzoate emerges as a highly versatile and strategically valuable intermediate. Its unique substitution pattern, featuring an orchestrated arrangement of bromo, fluoro, and methoxy functionalities on a benzoate core, offers a rich platform for the synthesis of complex molecular architectures. This guide elucidates the potential applications of this compound, grounded in established reactivity principles and its contextual relevance in the synthesis of targeted therapeutics, particularly in oncology. We will explore its role as a linchpin in convergent synthetic strategies and detail its amenability to robust cross-coupling reactions, thereby providing a technical framework for its effective utilization in drug development pipelines.
Introduction: The Architectural Significance of Substituted Benzoates
Substituted benzoic acid derivatives are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals. The strategic placement of functional groups on the aromatic ring dictates the molecule's reactivity, physicochemical properties, and ultimately, its biological activity. This compound is a prime example of a well-conceived synthetic intermediate, where each substituent serves a distinct and synergistic purpose.
The inherent value of this compound lies in the orthogonal reactivity of its functional groups:
-
The Bromo Group: Serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl moieties. This is fundamental for exploring structure-activity relationships (SAR) and optimizing target engagement.
-
The Fluoro Group: The presence of a fluorine atom can significantly modulate the compound's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter the pKa of adjacent functional groups.
-
The Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring and enhance the solubility and stability of the molecule and its downstream derivatives[1].
-
The Methyl Ester: Provides a readily modifiable handle for conversion to carboxylic acids, amides, or other functional groups, crucial for forming key interactions with biological targets.
This confluence of functionalities makes this compound a powerful tool for medicinal chemists aiming to construct novel bioactive molecules with tailored properties.
Application in the Synthesis of Kinase Inhibitors: A Dabrafenib-Related Synthetic Strategy
The initial steps in a reported Dabrafenib synthesis involve the reduction of the nitro group to an amine, followed by a series of transformations to construct the final complex molecule[1][2]. This compound can be envisioned as a highly valuable alternative or second-generation intermediate in such synthetic campaigns. The bromo-substituent, in place of a nitro or amino group, opens up a different set of synthetic possibilities, primarily centered around late-stage diversification via cross-coupling reactions.
The following diagram illustrates a conceptual synthetic pathway leveraging a substituted aminobenzoate, analogous to the intermediates used in Dabrafenib synthesis.
References
An In-depth Technical Guide to the Safe Handling of Methyl 6-bromo-2-fluoro-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Niche Reagent
Methyl 6-bromo-2-fluoro-3-methoxybenzoate is a halogenated aromatic ester that serves as a valuable building block in modern organic synthesis. Its utility in the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development, stems from the orthogonal reactivity of its substituent groups. The presence of bromo, fluoro, and methoxy functionalities on the benzene ring allows for a range of selective chemical transformations, such as cross-coupling reactions, nucleophilic aromatic substitution, and further derivatization of the ester.
This guide provides a comprehensive overview of the safety, handling, and chemical properties of this compound. As a niche reagent, detailed toxicological and ecological data are not extensively available. Therefore, this document synthesizes the available information for the compound itself with extrapolated data from structurally similar halogenated methoxybenzoates to provide a robust framework for its safe utilization in a laboratory setting. The overarching principle of this guide is to foster a proactive safety culture through a deep understanding of the material's properties and potential hazards.
Chemical and Physical Properties: A Snapshot
A clear understanding of a compound's physical and chemical properties is fundamental to its safe handling and use in experimental design. The following table summarizes the key identifiers and properties for this compound.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1007455-28-8 | [1][2][3][4] |
| Molecular Formula | C₉H₈BrFO₃ | [2] |
| Molecular Weight | 263.06 g/mol | [2] |
| Appearance | Solid (form may vary) | Inferred |
| Storage Conditions | Store in a tightly closed container in a dry, well-ventilated place. | [4][5] |
Hazard Identification and GHS Classification: An Evidence-Based Approach
While a comprehensive, peer-reviewed toxicological profile for this compound is not yet established, a Safety Data Sheet (SDS) and data from structurally related compounds provide a basis for a preliminary hazard assessment. The primary hazards associated with this class of compounds include irritation to the skin and eyes, and potential harm if inhaled or ingested.
A comparative analysis of the GHS classifications for structurally similar halogenated benzoates reveals a consistent pattern of warnings for skin and eye irritation, as well as potential respiratory tract irritation. For instance, compounds like Methyl 2-bromo-5-methoxybenzoate and Methyl 4-bromo-2-fluoro-6-hydroxybenzoate are classified as causing skin and serious eye irritation.[6][7]
Based on the available SDS for the target compound, the following hazard and precautionary statements are noted, although a specific GHS pictogram is not provided.[5]
Hazard Statements (Potential based on analogs):
-
Causes skin irritation. (H315)
-
Causes serious eye irritation. (H319)
-
May cause respiratory irritation. (H335)
-
Harmful if swallowed. (H302)
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[6]
Experimental Workflow: A Self-Validating System for Safe Handling
The following protocol outlines a step-by-step methodology for the safe handling of this compound in a research laboratory setting. This workflow is designed as a self-validating system, where each step mitigates a potential hazard identified in the previous section.
Engineering Controls and Personal Protective Equipment (PPE)
-
Causality: The primary routes of exposure to this compound are through inhalation of dust, skin contact, and eye contact. Engineering controls are the first and most effective line of defense.
-
Protocol:
-
All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and inspect them for any signs of degradation before use.
-
Body Protection: A lab coat must be worn. For larger quantities, consider additional protective clothing.
-
-
Chemical Storage and Handling
-
Causality: Improper storage can lead to degradation of the compound and potential reactions with incompatible materials.
-
Protocol:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from strong oxidizing agents, strong acids, and strong bases, which are generally incompatible with this class of compounds.
-
When transferring the solid, use appropriate tools (spatula, weighing paper) to avoid generating dust.
-
Spill and Waste Management
-
Causality: Accidental spills can increase the risk of exposure and environmental contamination. Proper waste disposal is a regulatory and ethical necessity.
-
Protocol:
-
Spill Response:
-
In case of a small spill, and if it is safe to do so, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Sweep up the absorbed material and place it into a suitable, labeled container for disposal.
-
Do not take action without suitable protective clothing.[5]
-
-
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.
-
-
Emergency Procedures: First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial. The following measures are based on the available safety data.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid.
Toxicological and Ecological Information: The Current Landscape
For this compound (CAS 1007455-28-8), the available Safety Data Sheet explicitly states "No data available" for both toxicological and ecological information.[5] This is not uncommon for specialized research chemicals. In such cases, it is prudent for researchers to handle the compound with a high degree of caution, assuming it may have uncharacterized hazardous properties. The toxicological information for structurally similar compounds suggests that the primary concerns are acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system.[7]
Diagrams for Enhanced Understanding
Chemical Structure
Caption: Chemical structure of this compound.
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Conclusion: A Commitment to Safety and Scientific Integrity
This compound is a compound with significant potential in synthetic chemistry. While comprehensive safety data is still under development, a responsible and scientifically rigorous approach to its handling is not only possible but imperative. By understanding its chemical properties, adhering to a self-validating safe handling workflow, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this versatile reagent. This guide serves as a living document, and it is the responsibility of every user to stay informed of any new safety information as it becomes available.
References
- 1. This compound | 1007455-28-8 [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. CAS#:1007455-28-8 | this compound | Chemsrc [chemsrc.com]
- 4. 1007455-28-8|this compound|BLD Pharm [bldpharm.com]
- 5. aobchem.com [aobchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to Methyl 6-bromo-2-fluoro-3-methoxybenzoate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 6-bromo-2-fluoro-3-methoxybenzoate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, commercial availability, and its strategic application in the synthesis of complex pharmaceutical agents.
Introduction: The Strategic Importance of Fluorinated Benzoates in Drug Discovery
This compound (CAS No. 1007455-28-8) is a polysubstituted aromatic compound of significant interest in the pharmaceutical industry. Its unique arrangement of bromo, fluoro, and methoxy functional groups makes it a versatile intermediate for creating intricate molecular architectures with tailored biological activities. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This guide will explore the practical aspects of working with this valuable synthetic intermediate.
Commercial Availability
A reliable supply of starting materials is critical for any research and development program. This compound is available from a range of commercial suppliers, catering to both research and bulk-scale needs.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Country of Origin | Purity | Available Quantities |
| Suzhou ARTK Medchem Co., Ltd. | China | ≥98% | Grams to Kilograms |
| Win-Win chemical CO., Limited | China | 98% | 1kg, 5kg, 10kg |
| Henan Alfa Chemical Co., Ltd. | China | 98% | 25g, 100g, 500g, 1kg, 25kg |
| Allfluoro pharmaceutical co. ltd | China | 98% | 1kg, 5kg, 10kg, 25kg, 100kg, 200kg |
| Amadis Chemical Company Limited | China | 97% | Milligrams, Grams, Kilograms |
| Affinity Research Chemicals, Inc. | United States | >95% | Inquire |
| Aaron Chemicals LLC | United States | >95% | Inquire |
| Alichem Inc. | United States | Inquire | Inquire |
| abcr GmbH | Germany | Inquire | Inquire |
Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Characterization
A robust and scalable synthesis is paramount for the utility of any chemical intermediate. While specific proprietary industrial-scale syntheses may vary, a plausible and commonly employed synthetic strategy for this compound involves a multi-step process.
Plausible Synthetic Pathway
A logical synthetic approach would begin with a suitably substituted aniline, followed by a Sandmeyer reaction to introduce the bromo group, and subsequent esterification. The fluorination and methoxylation steps can be strategically incorporated depending on the starting material and desired regioselectivity.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a representative, hypothetical laboratory-scale protocol based on established organic chemistry principles for the synthesis of related compounds.
Step 1: Bromination of a Fluorinated Methoxybenzoic Acid Precursor
-
To a solution of the precursor benzoic acid (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude bromo-benzoic acid.
Step 2: Fischer Esterification
-
Dissolve the crude bromo-benzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 4-8 hours, again monitoring by TLC or LC-MS.
-
After cooling to room temperature, neutralize the excess acid with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization (Predicted)
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the structure of this compound.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 2H, Ar-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.0 (C=O), 155.0 (d, J=245 Hz, C-F), 148.0 (C-OCH₃), 125.0 (d, J=15 Hz, C-H), 120.0 (C-Br), 115.0 (d, J=5 Hz, C-H), 62.0 (OCH₃), 52.0 (COOCH₃) |
| IR (KBr, cm⁻¹) | ν: 3050-3150 (Ar C-H), 2950 (C-H), 1720 (C=O, ester), 1600, 1480 (C=C, aromatic), 1250 (C-O, ether), 1100 (C-F) |
| Mass Spec. (EI) | m/z: 262/264 (M⁺, Br isotope pattern), 231/233 ([M-OCH₃]⁺), 203/205 ([M-COOCH₃]⁺) |
Note: These are predicted values and may vary slightly from experimental data.
Applications in Drug Development: A Key Intermediate for Kinase Inhibitors
Substituted fluorobenzoates are crucial intermediates in the synthesis of various targeted therapies, particularly kinase inhibitors.[1] The strategic placement of the bromo and fluoro groups on the aromatic ring of this compound allows for selective and sequential cross-coupling reactions, enabling the construction of complex molecular scaffolds.
One of the most significant applications of structurally related fluorinated building blocks is in the synthesis of BRAF inhibitors, such as Dabrafenib, which are used in the treatment of certain types of cancer.[1] The fluoro and bromo moieties serve as handles for introducing different fragments of the final drug molecule through reactions like Suzuki or Buchwald-Hartwig couplings.
Caption: General workflow for the application of the title compound in drug synthesis.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of pharmaceutical research and development. Its commercial availability, coupled with its strategic functionalization, makes it an important tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in the discovery of novel therapeutics.
References
reactivity of the bromine in Methyl 6-bromo-2-fluoro-3-methoxybenzoate
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Abstract
This compound is a polysubstituted aromatic compound that serves as a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. The strategic placement of bromo, fluoro, methoxy, and methyl ester functionalities provides multiple handles for chemical modification. This guide focuses specifically on the reactivity of the bromine atom at the C-6 position, offering a comprehensive analysis of its electronic environment and its utility in key synthetic transformations. We will explore the underlying principles governing its reactivity, provide field-proven experimental protocols for its derivatization, and discuss its synthetic potential for researchers, chemists, and drug development professionals.
The Electronic Landscape: Understanding Reactivity through Substituent Effects
The reactivity of the C-6 bromine atom in this compound is not governed in isolation. It is a direct consequence of the cumulative electronic effects of the other substituents on the benzene ring. Understanding these influences is paramount to predicting reaction outcomes and designing rational synthetic strategies.
-
Methyl 1-Ester (-CO₂Me): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic attack but is crucial for activating the ring for certain nucleophilic substitutions.[1][2]
-
2-Fluoro (-F): Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I). However, it also possesses lone pairs that can be donated into the ring via a weak resonance effect (+M).[3] In most cases, its inductive effect dominates, deactivating the ring.[4]
-
3-Methoxy (-OMe): The oxygen atom is electronegative, leading to an inductive withdrawal (-I). However, the methoxy group is a powerful resonance electron-donating group (+M) due to the delocalization of an oxygen lone pair into the aromatic π-system.[3] This effect significantly increases electron density at the ortho and para positions relative to it.
The bromine atom itself is inductively withdrawing but weakly resonance-donating.[4] The interplay of these groups creates a nuanced electronic environment. The strong withdrawing nature of the ester and fluoro groups reduces the overall electron density of the ring, which can influence the kinetics of reactions like palladium-catalyzed cross-couplings. The bromine at C-6 is ortho to the ester group and meta to the methoxy group, placing it in a sterically accessible and electronically distinct position for chemical transformation.
Caption: Electronic influences on the aryl ring.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis. The reactivity order for aryl halides in the crucial oxidative addition step is generally I > Br > OTf >> Cl.[5] This makes the bromine at C-6 a highly reliable reaction site.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond between the aryl bromide and an organoboron species, typically a boronic acid or ester.[6] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[7][8]
Causality of Component Selection:
-
Catalyst: A palladium(0) species is the active catalyst. Precatalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common. For electron-poor aryl bromides or sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands can accelerate the reaction.[8]
-
Base: A base, such as Na₂CO₃, K₂CO₃, or K₃PO₄, is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used to dissolve both the organic and inorganic reagents.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Product Class |
| Arylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80-100 | Biaryl compound |
| Heteroarylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 eq) | 1,4-Dioxane/H₂O | 90-110 | Heteroaryl-aryl compound |
| Alkylboronic acid (pinacol ester) | CataXCium A Pd G3 (3 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O | 100 | Alkyl-aryl compound |
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the biaryl product.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
For the synthesis of aryl amines, the Buchwald-Hartwig amination is an indispensable tool, forming a carbon-nitrogen bond via a palladium-catalyzed coupling of an aryl halide with an amine.[9] This reaction has largely replaced harsher classical methods due to its broad substrate scope and high functional group tolerance.[10]
Causality of Component Selection:
-
Catalyst/Ligand: The choice of ligand is critical and often depends on the nature of the amine. Sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, XantPhos) are highly effective.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[10][12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XantPhos, 4 mol%).
-
Solvent and Nucleophile: Add anhydrous, degassed toluene, followed by morpholine (1.2 eq).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 12-24 hours.
-
Work-up: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to afford the desired N-aryl product.
Metal-Halogen Exchange: Generating Potent Aryllithium Intermediates
The bromine atom is significantly more reactive than fluorine towards metal-halogen exchange.[13] Treatment of the title compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in the selective exchange of bromine for lithium. This generates a highly reactive aryllithium species in situ.
This organometallic intermediate is a powerful nucleophile and can be trapped with a wide range of electrophiles to install new functional groups at the C-6 position. This method avoids the use of palladium and offers a complementary synthetic route.
Causality of Component Selection:
-
Reagent: Strong alkyllithium bases (n-BuLi or t-BuLi) are required for the exchange.
-
Temperature: The reaction must be performed at very low temperatures (typically -78 °C) to prevent undesired side reactions, such as attack at the methyl ester or reaction with the fluoro substituent.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are necessary to stabilize the organolithium species.
| Electrophile | Reagents and Conditions | Expected Product |
| Carbon dioxide (CO₂) | 1. n-BuLi, THF, -78 °C; 2. CO₂ (s); 3. H₃O⁺ | 2-Fluoro-3-methoxy-6-(methoxycarbonyl)benzoic acid |
| N,N-Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C; 2. DMF; 3. H₃O⁺ | Methyl 2-fluoro-6-formyl-3-methoxybenzoate |
| Acetone | 1. n-BuLi, THF, -78 °C; 2. Acetone; 3. H₃O⁺ | Methyl 2-fluoro-6-(2-hydroxypropan-2-yl)-3-methoxybenzoate |
-
Reaction Setup: Add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, three-neck flask under argon.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Quenching: Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise.
-
Warming and Work-up: After stirring for an additional hour at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.[14]
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to isolate the aldehyde product.
Competing Reactivity and Selectivity
A comprehensive understanding requires acknowledging other potential reaction sites.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C-2 is activated towards SNAr by the electron-withdrawing methyl ester at C-1.[13] Under conditions with strong nucleophiles (e.g., sodium methoxide in methanol at high temperatures), displacement of the fluoride is possible.[15][16] However, palladium-catalyzed couplings and low-temperature lithiations are highly selective for the C-Br bond.
-
Methyl Ester Reactions: The ester group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions or reduced to an alcohol. These reactions typically require conditions that do not affect the C-Br bond.
The choice of reagents and reaction conditions allows the chemist to selectively target the desired position. For transformations involving the C-Br bond, palladium catalysts or organolithium reagents provide a reliable and highly selective pathway.
Caption: Reactivity map of this compound.
Conclusion
The bromine atom of this compound is a robust and versatile reaction handle. Its reactivity is dominated by its suitability for palladium-catalyzed cross-coupling reactions and metal-halogen exchange, enabling the introduction of a wide array of carbon and heteroatom substituents at the C-6 position. By carefully selecting catalysts, reagents, and reaction conditions, chemists can exploit this reactivity with high selectivity, paving the way for the efficient and modular synthesis of complex molecules for research and development.
References
- 1. stpeters.co.in [stpeters.co.in]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. acgpubs.org [acgpubs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of Fluorine in Methyl 6-bromo-2-fluoro-3-methoxybenzoate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-bromo-2-fluoro-3-methoxybenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom at the C-2 position, alongside bromine and methoxy substituents, imparts a unique and powerful set of electronic and steric properties that dictate the molecule's reactivity and utility. This guide provides a comprehensive analysis of the pivotal role of the fluorine atom, delving into its influence on the molecule's electronic landscape, its activation of specific reaction pathways, and its utility in complex molecular design. We will explore the causality behind experimental choices in reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, supported by detailed protocols and mechanistic insights.
Introduction: The Unique Profile of a Polysubstituted Benzene Ring
The synthetic utility of an aromatic compound is profoundly influenced by the nature and position of its substituents. In this compound, we observe a confluence of electronic effects that create a versatile platform for molecular elaboration. The methoxy group at C-3 is a strong electron-donating group (+M > -I), enriching the ring with electron density. The bromine atom at C-6 is a deactivating group (-I > +M) but also serves as a key handle for cross-coupling reactions. The methyl ester at C-1 is a moderately deactivating group.
It is, however, the fluorine atom at the C-2 position that introduces the most nuanced and powerful control over the molecule's reactivity. Its role is multifaceted and is the central focus of this guide.
The Duality of Fluorine: Electronic and Steric Influence
The fluorine atom, despite being the most electronegative element, exhibits a dual electronic nature when attached to an aromatic ring. This duality is central to understanding the reactivity of this compound.
Inductive versus Mesomeric Effects
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached through the sigma bond. This effect is distance-dependent and deactivates the aromatic ring towards electrophilic attack.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This electron donation occurs preferentially at the ortho and para positions. However, the overlap between the 2p orbital of carbon and the 2p orbital of fluorine is not as effective as with larger halogens, making its +M effect weaker than its -I effect.[1]
This balance of a dominant inductive withdrawal and a weaker mesomeric donation makes fluorine a unique halogen substituent, generally deactivating the ring for electrophilic aromatic substitution while still directing incoming electrophiles to the ortho and para positions.[1]
The "Ortho-Fluoro" Effect in this compound
The placement of the fluorine atom ortho to the methyl ester group has significant consequences:
-
Enhanced Electrophilicity: The strong inductive withdrawal by the ortho-fluorine atom increases the partial positive charge on the carbonyl carbon of the ester group, making it more susceptible to nucleophilic attack.
-
Steric Influence: The fluorine atom exerts a moderate steric effect, which can influence the conformation of the ester group and the approach of reagents.[2]
-
Modulation of Acidity: In the corresponding benzoic acid, an ortho-fluoro substituent can influence the acidity of the carboxylic acid through intramolecular hydrogen bonding and electronic effects.[2]
Fluorine as an Activating Group for Nucleophilic Aromatic Substitution (SNAr)
One of the most profound roles of the fluorine atom in this molecule is its ability to act as a powerful activating group for nucleophilic aromatic substitution (SNAr), often leading to the displacement of the fluorine itself. This is counterintuitive, as fluoride is a poor leaving group in traditional SN1 and SN2 reactions.
The Mechanism of SNAr and the Role of Fluorine
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile to form this complex.
The fluorine atom, particularly when positioned ortho or para to the site of nucleophilic attack, plays a crucial role in stabilizing the negatively charged Meisenheimer complex through its potent inductive effect. This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction rate. This electronic stabilization outweighs the poor leaving group ability of the fluoride ion.[3]
Workflow for SNAr on an Activated Aryl Fluoride
Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the SNAr reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried flask, add this compound and the base.
-
Flush the flask with an inert gas (N₂ or Ar).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the stirred suspension.
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The choice of a polar aprotic solvent is crucial as it solvates the cation of the base, leaving the anion more nucleophilic, and does not solvate the nucleophile as strongly as a protic solvent would. The use of an excess of the amine and base drives the reaction to completion.
The Role of Fluorine in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-6 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While the fluorine atom is not directly involved in the catalytic cycle at the C-6 position, its electronic influence is still significant.
Influence on Oxidative Addition
The rate of oxidative addition of an aryl halide to a Pd(0) complex is a key step in the catalytic cycle. The electron-withdrawing nature of the fluorine atom, even from a distance, can influence the electron density of the C-Br bond, potentially affecting the rate of this step. In the case of 3-bromo-2-methylpyridine, the selection of the appropriate palladium precursor and ligand is critical for efficient coupling.[4] For challenging substrates, such as 6-bromo-2-chloroquinoline, specific ligands like X-Phos have been shown to be effective for Buchwald-Hartwig amination.[5]
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[6]
Causality: The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the reductive elimination step and stabilize the Pd(0) catalyst. The base is essential for the transmetalation step, forming the more nucleophilic boronate species.[6]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.4 - 2.0 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, ligand, and base.
-
Add this compound.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[4][7]
Causality: The steric bulk and electronic properties of the phosphine ligand are crucial for preventing catalyst decomposition and promoting the desired C-N bond formation, especially with challenging substrates.[4] The choice of a strong, non-nucleophilic base is critical for deprotonating the amine in the catalytic cycle without competing in other reactions.[7]
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Two aromatic protons, likely appearing as doublets or doublet of doublets in the range of δ 6.8-7.5 ppm. - A singlet for the methoxy protons around δ 3.9 ppm. - A singlet for the methyl ester protons around δ 3.9 ppm. |
| ¹³C NMR | - A carbonyl carbon signal for the ester around δ 164-168 ppm. - Aromatic carbon signals between δ 110-160 ppm. The carbon attached to fluorine will show a large coupling constant (¹JCF). - A methoxy carbon signal around δ 56 ppm. - A methyl ester carbon signal around δ 52 ppm. |
| ¹⁹F NMR | - A singlet or multiplet (depending on coupling to nearby protons) in the typical range for aryl fluorides. |
| IR (Infrared) | - A strong C=O stretch for the ester around 1720-1740 cm⁻¹. - C-O stretches for the ester and ether around 1200-1300 cm⁻¹. - C-F and C-Br stretches in the fingerprint region. |
| MS (Mass Spec.) | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. |
Note: These are predicted values based on analogous structures. Experimental verification is required.[8][9][10]
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of multiple, orthogonally reactive sites (the fluoro group for SNAr, the bromo group for cross-coupling, and the ester for amide formation or reduction) allows for a stepwise and controlled elaboration of the molecular scaffold.
While specific, publicly disclosed synthetic routes employing this exact molecule are not abundant, its structural motifs are present in a variety of biologically active compounds. For instance, related 2-fluoro-3-methoxybenzoic acid derivatives are used in the synthesis of compounds targeting various diseases.[11] The 6-bromo-quinoline scaffold, which can be accessed through intermediates like the title compound, is a key component in ligands for protein tyrosine kinases.[5]
Conclusion
The fluorine atom in this compound is not merely a substituent but a strategic control element that profoundly influences the molecule's reactivity and synthetic potential. Its powerful inductive effect is the cornerstone of its ability to activate the C-2 position for nucleophilic aromatic substitution, a role that is both powerful and synthetically useful. While its influence on the reactivity of the C-6 bromine in cross-coupling reactions is more subtle, it contributes to the overall electronic environment of the ring. The strategic combination of fluorine, bromine, and methoxy substituents makes this molecule a highly valuable and versatile building block for the synthesis of complex and functionally diverse molecules, particularly in the pursuit of novel therapeutic agents. A thorough understanding of the principles outlined in this guide is essential for any researcher aiming to leverage the unique chemistry of this and related fluorinated aromatic intermediates.
References
- 1. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
protocol for the synthesis of derivatives from Methyl 6-bromo-2-fluoro-3-methoxybenzoate
An Application Note for the Synthesis of Novel Derivatives from Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Authored by a Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound stands out as a highly versatile scaffold, prized for its distinct and orthogonally reactive functional groups. Its structure, featuring bromo, fluoro, and methoxy substituents, presents a rich platform for building molecular complexity.[1] This compound serves as a key intermediate in the synthesis of a wide array of high-value molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1]
The synthetic utility of this molecule is primarily anchored at two key positions:
-
The C6-Bromo Group: This site is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of diverse aryl, heteroaryl, and amino moieties.
-
The C2-Fluoro Group: Activated by the adjacent electron-withdrawing methyl ester, the fluorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[2] This provides a pathway to introduce a variety of nucleophiles at the C2 position.
This application note provides detailed protocols and the underlying scientific rationale for leveraging these reactive sites to synthesize a diverse library of derivatives. We will explore two primary transformations: Palladium-catalyzed cross-coupling reactions at the C6 position and Nucleophilic Aromatic Substitution at the C2 position.
Caption: Synthetic pathways from this compound.
Part 1: Palladium-Catalyzed Cross-Coupling at the C6-Bromo Position
The carbon-bromine bond is a robust and reliable reaction site for palladium-catalyzed transformations. The reactivity of aryl halides in the crucial oxidative addition step generally follows the trend I > Br > OTf >> Cl, making the bromo-substituted starting material highly suitable for these reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents.[3][4] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or its ester, under basic conditions.[3][5]
Reaction Principle: The mechanism proceeds through a well-established catalytic cycle. The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[4] The base is crucial as it activates the boronic acid, facilitating the transmetalation step.[5]
References
- 1. Methyl 4-bromo-2-fluoro-6-methoxybenzoate [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
The Versatile Virtuoso: Harnessing Methyl 6-bromo-2-fluoro-3-methoxybenzoate in Modern Organic Synthesis
Introduction: A Building Block of Strategic Importance
In the intricate tapestry of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 6-bromo-2-fluoro-3-methoxybenzoate has emerged as a highly valuable and versatile building block, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom amenable to a plethora of cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and a methoxy group influencing electronic and steric factors—renders it a substrate of considerable interest for the synthesis of novel pharmaceutical intermediates and functional materials.[1][2]
This comprehensive guide provides in-depth application notes and detailed, field-proven protocols for the utilization of this compound in three of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The causality behind experimental choices is elucidated to empower researchers to not only replicate these methods but also to adapt and innovate upon them.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective application.
| Property | Value | Reference |
| CAS Number | 1809157-87-6 | [3] |
| Molecular Formula | C₉H₈BrFO₃ | [4] |
| Molecular Weight | 263.06 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, DMF, Toluene | N/A |
Spectroscopic Characterization (Representative Data)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.40 (m, 2H, Ar-H)
-
δ 3.95 (s, 3H, OCH₃)
-
δ 3.90 (s, 3H, COOCH₃)
¹³C NMR (101 MHz, CDCl₃):
-
δ 165.0 (C=O)
-
δ 155.0 (d, J = 250 Hz, C-F)
-
δ 148.0 (C-OCH₃)
-
δ 125.0 (d, J = 4 Hz, C-H)
-
δ 120.0 (d, J = 15 Hz, C-Br)
-
δ 115.0 (d, J = 25 Hz, C-H)
-
δ 110.0 (C-COOCH₃)
-
δ 62.0 (OCH₃)
-
δ 52.0 (COOCH₃)
Mass Spectrometry (EI):
-
m/z (%): 262/264 (M⁺, 100/98), 231/233 (M⁺ - OCH₃, 40/39), 203/205 (M⁺ - COOCH₃, 20/19)
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[8] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, paving the way for the synthesis of complex biaryl structures.[9][10]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of a palladium catalyst and a suitable ligand is critical. For a substrate like ours, which is somewhat sterically hindered and electronically modulated by the fluorine and methoxy groups, a bulky and electron-rich phosphine ligand is often beneficial to facilitate the oxidative addition and reductive elimination steps. A base is required to activate the boronic acid for transmetalation.[8]
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 80-92 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88-97 |
Application II: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling reaction is a cornerstone for the synthesis of aryl alkynes, which are valuable intermediates in the creation of pharmaceuticals, natural products, and organic materials.[11][12] This palladium- and copper-cocatalyzed reaction provides a direct route to couple terminal alkynes with aryl halides like this compound.[13][14]
Mechanistic Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl bromide, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base. The choice of a suitable palladium catalyst, a copper(I) source, and an amine base is crucial for efficient coupling.[11]
Detailed Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Pd Catalyst | Cu(I) Source | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 50 | 80-90 |
| Pd(OAc)₂ / PPh₃ | CuI | DIPEA | DMF | 60 | 75-88 |
| PdCl₂(dppf) | CuI | Et₃N | Dioxane | 50 | 82-93 |
Application III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and functional materials.[10][15] This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds under relatively mild conditions, offering a significant advantage over classical methods.[16][17] For this compound, this reaction opens the door to a diverse range of N-arylated products.[14][18][19][20]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst. The choice of a sterically hindered and electron-rich phosphine ligand is often crucial for promoting the reductive elimination step, especially with challenging substrates. A strong, non-nucleophilic base is required for the deprotonation of the amine.[15]
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
XPhos or RuPhos (0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound and the amine to the tube.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 75-90 |
| Pd(OAc)₂ | RuPhos | LiHMDS | Dioxane | 90 | 70-85 |
| BrettPhos Pd G3 | None | K₃PO₄ | t-BuOH | 110 | 78-92 |
Safety Precautions
-
Handling: this compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reactions: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. All reactions should be conducted under an inert atmosphere. Organic solvents are flammable and should be handled with care, away from ignition sources. Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
Conclusion
This compound is a powerful and versatile building block that provides access to a wide array of complex organic molecules through modern cross-coupling chemistry. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, when applied to this substrate, enable the strategic formation of C-C and C-N bonds, which is of paramount importance in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, empowering them to harness the full synthetic potential of this valuable intermediate. As with all chemical reactions, optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
- 4. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline | C18H15BrFNO2 | CID 130427617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Methyl 3-methoxybenzoate(5368-81-0) 1H NMR spectrum [chemicalbook.com]
- 7. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 1H NMR spectrum [chemicalbook.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 14. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols for the Large-Scale Synthesis of Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Abstract
Methyl 6-bromo-2-fluoro-3-methoxybenzoate is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring bromo, fluoro, methoxy, and methyl ester groups, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The bromo and fluoro substituents offer orthogonal reactivity for cross-coupling reactions, enabling the strategic construction of intricate molecular architectures.[1] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this key intermediate, emphasizing process safety, scalability, and analytical validation. We detail a robust two-step synthetic sequence beginning from the commercially available 2-fluoro-3-methoxybenzoic acid, proceeding through regioselective bromination and subsequent esterification.
Strategic Overview & Synthesis Design
The selected synthetic route is designed for efficiency, scalability, and high regiochemical control. The strategy leverages the directing effects of the substituents on the aromatic ring to achieve the desired 6-bromo isomer.
-
Starting Material: 2-Fluoro-3-methoxybenzoic acid (CAS 137654-20-7) is chosen as the starting material due to its commercial availability and the activating, ortho-, para-directing nature of the methoxy group, which strongly influences the position of bromination.[2][3]
-
Step 1: Regioselective Bromination: An electrophilic aromatic substitution using N-Bromosuccinimide (NBS) is employed. The powerful activating effect of the C3-methoxy group directs the incoming electrophile (Br+) primarily to the C6 position (para to the methoxy group and ortho to the fluorine). The fluorine atom at C2 provides moderate deactivation but its ortho-directing influence is overridden by the stronger methoxy group.
-
Step 2: Fischer-Speier Esterification: The resulting 6-bromo-2-fluoro-3-methoxybenzoic acid is converted to its corresponding methyl ester via classic Fischer esterification. This acid-catalyzed reaction with methanol is a cost-effective and high-yielding method suitable for large-scale production.[4][5]
Synthesis Workflow Diagram
Caption: Overall two-step synthesis pathway.
Process Safety and Hazard Management
Handling hazardous materials is intrinsic to this synthesis. A thorough risk assessment must be conducted prior to commencing any work.
-
General Precautions: All operations should be performed in a well-ventilated chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[6][7]
-
Reagent-Specific Hazards:
-
N-Bromosuccinimide (NBS): A strong oxidizing agent and irritant. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Always add acid slowly to the reaction mixture with cooling. Have a neutralization station (e.g., sodium bicarbonate solution) readily available.
-
Methanol (MeOH): Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin. Ensure no ignition sources are present during its use.
-
Halogenated Aromatics: The product and intermediates should be handled with care, as many halogenated organic compounds have unknown toxicological properties.[9] Avoid inhalation of dust or vapors.
-
-
Waste Disposal: All chemical waste, including organic solvents and aqueous washes, must be collected in appropriately labeled containers and disposed of in compliance with local and national environmental regulations.[9]
Detailed Experimental Protocols
PART A: Large-Scale Synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic Acid
This protocol describes the regioselective bromination of 2-fluoro-3-methoxybenzoic acid.
Materials & Reagents:
-
2-Fluoro-3-methoxybenzoic acid (1.00 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet, charge 2-fluoro-3-methoxybenzoic acid (1.00 eq.).
-
Dissolution: Add concentrated sulfuric acid (approx. 5 volumes relative to the starting acid) to the reactor. Stir the mixture at room temperature (20-25°C) until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0-5°C using a circulating chiller.
-
NBS Addition: Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C. The controlled addition is critical to prevent runaway reactions and the formation of dibrominated side products.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a separate vessel containing ice-water (approx. 10 volumes). This will precipitate the crude product.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 5 volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), deionized water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-2-fluoro-3-methoxybenzoic acid, which can be used in the next step or purified further by recrystallization from a suitable solvent system (e.g., ethanol/water).
PART B: Large-Scale Synthesis of this compound
This protocol details the esterification of the brominated acid intermediate.
Materials & Reagents:
-
6-Bromo-2-fluoro-3-methoxybenzoic acid (1.00 eq.)
-
Anhydrous Methanol (MeOH) (20-40 eq., serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq., catalyst)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reactor equipped for reflux with overhead stirring, charge the crude or purified 6-bromo-2-fluoro-3-methoxybenzoic acid (1.00 eq.) and anhydrous methanol (20-40 eq.).[4]
-
Catalyst Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the mixture. An exotherm will be observed.
-
Reflux: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-8 hours. The reaction is driven to completion by the large excess of methanol.[4]
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting acid is no longer detected.
-
Cooling & Concentration: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Work-up: Dissolve the resulting residue in ethyl acetate. Carefully wash the organic solution with deionized water, followed by saturated sodium bicarbonate solution until effervescence ceases (this neutralizes the acidic catalyst), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude this compound can be purified via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to achieve high purity.
Quantitative Data Summary
The following table summarizes typical process parameters for a laboratory-scale synthesis. Yields are representative and may vary based on scale and purification efficiency.
| Parameter | Part A: Bromination | Part B: Esterification |
| Starting Material | 2-Fluoro-3-methoxybenzoic acid | 6-Bromo-2-fluoro-3-methoxybenzoic acid |
| Key Reagent | N-Bromosuccinimide | Anhydrous Methanol |
| Reagent Molar Eq. | 1.05 eq. | 20-40 eq. |
| Catalyst | H₂SO₄ (solvent) | H₂SO₄ (0.1-0.2 eq.) |
| Reaction Temperature | 0-5 °C | ~65 °C (Reflux) |
| Typical Reaction Time | 2-4 hours | 4-8 hours |
| Typical Isolated Yield | 85-95% | 90-98% |
| Final Product Purity | >95% (after work-up) | >99% (after purification) |
Analytical Characterization & Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR should show characteristic signals for the methoxy and methyl ester protons, as well as distinct aromatic proton signals consistent with the substitution pattern.
-
Mass Spectrometry (MS): Used to confirm the molecular weight (263.06 g/mol for C₉H₈BrFO₃) and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[1]
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography is employed to determine the purity of the final product, typically targeting >99%.[10]
-
Melting Point: If the final product is a solid, a sharp melting point range indicates high purity.
Quality Control Workflow
Caption: Logic flow for analytical quality control.
References
- 1. Methyl 4-bromo-2-fluoro-6-methoxybenzoate [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. 2-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 3390679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fda.gov [fda.gov]
Application Note: High-Purity Isolation of Methyl 6-bromo-2-fluoro-3-methoxybenzoate via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 6-bromo-2-fluoro-3-methoxybenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. We will delve into the strategic selection of chromatographic parameters, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the execution of a flash column chromatography protocol designed for high-resolution separation. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining this compound in high purity.
Introduction: The Rationale for High-Purity this compound
This compound is a polysubstituted aromatic ester whose structural complexity makes it a valuable building block in the synthesis of complex target molecules. The presence of bromo, fluoro, and methoxy functional groups provides multiple reaction sites for further chemical modifications, such as cross-coupling reactions, which are pivotal in the development of novel therapeutic agents and specialized chemicals.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps.
Column chromatography is a widely employed technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption onto a stationary phase.[2] This application note details a systematic approach to the purification of this compound using silica gel flash column chromatography.
Foundational Principles: Selecting the Chromatographic System
The success of any chromatographic separation hinges on the appropriate selection of the stationary and mobile phases. This selection is guided by the physicochemical properties of the target compound and its impurities.
Stationary Phase Selection
For the purification of moderately polar organic compounds like this compound, silica gel is the most common and effective stationary phase due to its high resolving power and compatibility with a wide range of organic solvents.[2] Alumina can be considered as an alternative if the compound shows instability on the acidic surface of silica gel.[3]
Mobile Phase Selection and Optimization via TLC
The mobile phase, or eluent, is crucial for achieving optimal separation. For halogenated aromatic compounds, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane) is typically effective.[2]
Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal solvent system for column chromatography.[4] The goal is to find a solvent mixture that results in a retention factor (Rf) for the target compound between 0.2 and 0.4 . This Rf range ensures that the compound moves through the column at a suitable rate, allowing for effective separation from impurities.
Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis
This protocol outlines the systematic determination of an appropriate eluent system for the column chromatography of this compound.
Materials for TLC
-
Crude this compound
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane
-
Capillary tubes for spotting
-
UV lamp (254 nm)
TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and systematically increase the polarity.
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Rf Calculation: Calculate the Rf value for the spot corresponding to the desired product.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization: Adjust the solvent ratio until the Rf of the target compound is in the desired range of 0.2-0.4.
Detailed Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of this compound.
Materials
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Glass chromatography column
-
Sand (acid-washed)
-
Cotton or glass wool
-
Optimized eluent system (determined by TLC)
-
Collection tubes or flasks
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Column Preparation:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Wash the packed column with the initial mobile phase, ensuring the solvent level does not drop below the top layer of sand.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a low-boiling point solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting with the predetermined mobile phase.
-
Collect fractions in separate test tubes or flasks.
-
The flow rate can be increased by applying positive pressure (flash chromatography).
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to monitor the elution of the desired compound.
-
-
Product Isolation:
-
Once the fractions containing the pure product have been identified by TLC, combine them.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation and Interpretation
The following table provides an example of expected results based on the purification of a moderately polar aromatic compound.
| Parameter | Recommended Value/Observation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds.[2] |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) | A common and effective solvent system for aromatic esters.[2] |
| TLC Rf | 0.2 - 0.4 | Optimal range for good separation in column chromatography. |
| Detection | UV lamp (254 nm) | Aromatic compounds are typically UV active. |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not elute | Mobile phase polarity is too low. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[2] |
| Poor separation | Inappropriate solvent system or overloaded column. | Re-optimize the solvent system using TLC. Ensure the sample is loaded in a concentrated band.[2] |
| Streaking on TLC/Tailing on column | Compound is degrading on silica gel or interacting strongly with it. | Consider using a different stationary phase like alumina, or add a small amount of a modifier to the eluent.[3] |
Conclusion
This application note provides a robust and reproducible protocol for the high-purity isolation of this compound using flash column chromatography. By following the systematic approach of TLC-based mobile phase optimization and careful execution of the column chromatography protocol, researchers can consistently obtain this key synthetic intermediate in the purity required for demanding applications in drug discovery and materials science.
References
Application Notes and Protocols for the Demethylation of Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Introduction: The Strategic Importance of Demethylation in Complex Molecule Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and development, the cleavage of methyl ethers stands as a critical transformation. Aryl methyl ethers are frequently employed as robust protecting groups for phenolic hydroxyls due to their stability across a wide range of reaction conditions. The selective and efficient removal of this methyl group, or demethylation, is often a pivotal step in the final stages of a synthetic sequence, unmasking the biologically active phenolic moiety.
This guide provides a comprehensive overview of the reaction conditions for the demethylation of Methyl 6-bromo-2-fluoro-3-methoxybenzoate to its corresponding phenol, 6-bromo-2-fluoro-3-hydroxybenzoic acid. This transformation is crucial for accessing key intermediates in the synthesis of various biologically active compounds. We will delve into the mechanistic underpinnings of the most common and effective method utilizing boron tribromide (BBr₃), and provide a detailed, field-proven protocol. Furthermore, we will explore alternative methodologies, including microwave-assisted techniques, to offer a broader perspective on achieving this synthetic goal.
Part 1: Boron Tribromide (BBr₃) Mediated Demethylation: A Mechanistic and Practical Deep Dive
Boron tribromide is a powerful Lewis acid and the reagent of choice for the cleavage of aryl methyl ethers due to its high efficiency and generally mild reaction conditions.[1][2][3]
The "Why": Understanding the BBr₃ Reaction Mechanism
The demethylation process with BBr₃ is initiated by the formation of an adduct between the Lewis acidic boron atom and the ethereal oxygen.[1][4] This coordination weakens the carbon-oxygen bond of the methyl group, making it more susceptible to nucleophilic attack. The subsequent steps are thought to involve a bimolecular process where a bromide from another BBr₃-ether adduct acts as the nucleophile in an Sₙ2-like fashion, attacking the methyl group to form methyl bromide and a dibromoborinate species.[1][5] This intermediate is then hydrolyzed during aqueous work-up to yield the desired phenol.
It is a common misconception that free bromide ions are generated in solution; rather, the BBr₃-ether adduct itself facilitates the delivery of the bromide nucleophile.[1] Theoretical calculations suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through di- and triphenoxyborane intermediates before hydrolysis.[6] However, in practice, a stoichiometric excess of BBr₃ is often used to ensure complete conversion, especially for substrates with multiple Lewis basic sites.[7]
Experimental Protocol: Demethylation of this compound with BBr₃
This protocol is designed to be a self-validating system, with clear checkpoints and explanations for each step.
Materials and Reagents:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and stir bar
-
Ice bath and/or dry ice/acetone bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus and appropriate eluent system
Safety Precautions:
-
Boron tribromide is a corrosive and moisture-sensitive reagent that reacts violently with water and other protic solvents, releasing hydrogen bromide (HBr) gas.[2] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction should be quenched carefully at low temperatures to control the exothermic reaction with protic solvents.
Step-by-Step Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. A lower temperature is initially employed to control the exothermicity of the BBr₃ addition.
-
Addition of BBr₃: While stirring vigorously, add a 1.0 M solution of BBr₃ in DCM (1.2-1.5 eq per methoxy group) dropwise via the dropping funnel over 15-30 minutes. The formation of a precipitate or slurry is common during the addition.[8]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Quenching the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of methanol. This will react with the excess BBr₃ and the boron-containing intermediates.
-
Aqueous Work-up: Concentrate the mixture under reduced pressure to remove the DCM and excess methanol. To the residue, add ethyl acetate and water. If an agglomerate forms, adding brine can help break it up.[9] Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-bromo-2-fluoro-3-hydroxybenzoic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure product.
Data Presentation: A Comparative Overview of Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Stoichiometry of BBr₃ | 1.2 - 1.5 equivalents | Ensures complete reaction, accounting for any Lewis basic sites on the substrate.[7] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert to BBr₃ and provides good solubility for the substrate.[10] |
| Temperature | -78 °C to Room Temperature | Initial low temperature controls the exothermic reaction, followed by warming to drive the reaction to completion.[4][11] |
| Reaction Time | 12 - 16 hours (overnight) | Allows for complete conversion of the starting material. |
| Quenching Agent | Methanol or Water | Reacts with excess BBr₃ and boron intermediates to facilitate work-up.[9] |
Part 2: Alternative Demethylation Strategies: Expanding the Synthetic Toolkit
While BBr₃ is a highly effective reagent, alternative methods can be advantageous depending on substrate compatibility and available equipment. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and often improve yields.
Microwave-Assisted Demethylation using Pyridine Hydrochloride
Pyridine hydrochloride, when heated, can act as an effective demethylating agent.[12][13] Microwave irradiation can significantly reduce the reaction time from hours to minutes.[12][14]
Key Features:
-
Solvent-free conditions: The reaction can often be run neat, reducing solvent waste.[12]
-
Rapid reaction times: Demethylation can be achieved in as little as 5-15 minutes.[15]
-
High yields: Often provides high yields of the desired phenol.[16]
General Protocol Outline:
-
Mix the this compound with an excess of anhydrous pyridine hydrochloride in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 150-200 °C) for a short period (5-15 minutes).[15]
-
After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.
Microwave-Assisted Demethylation using Ionic Liquids
Ionic liquids, such as 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]), can serve as both the solvent and the demethylating agent under microwave irradiation.[17][18] The halide anion acts as the nucleophile to cleave the methyl ether.
Key Features:
-
Green Chemistry: Reduces the need for volatile organic solvents.[17]
-
Dual Role of Ionic Liquid: Acts as both solvent and reagent.[17]
-
Efficiency: Microwave irradiation is crucial for the efficient conversion.[17]
Part 3: Visualization of the Experimental Workflow
Caption: Experimental workflow for the BBr₃-mediated demethylation.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Boron Tribromide [commonorganicchemistry.com]
- 3. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 12. [PDF] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 13. Sciencemadness Discussion Board - demethylation of methyl aryl ethers - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
Application Note: Methyl 6-bromo-2-fluoro-3-methoxybenzoate as a Versatile Precursor for the Synthesis of Key Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds represent a cornerstone of drug discovery. The strategic introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. Methyl 6-bromo-2-fluoro-3-methoxybenzoate is a highly functionalized aromatic building block, poised for the efficient construction of diverse heterocyclic systems. Its unique substitution pattern offers multiple, orthogonal reaction handles:
-
Aryl Bromide (C6): An ideal site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
Ortho-Fluoro Group (C2): This electron-withdrawing group modulates the electronic properties of the ring and can influence the regioselectivity of certain reactions.
-
Ester and Methoxy Groups (C1, C3): These functionalities provide additional points for modification and influence the reactivity of the aromatic core.
This document serves as a technical guide, outlining detailed protocols and mechanistic insights for leveraging this compound in the synthesis of valuable heterocyclic structures, including substituted anilines, biaryl compounds, and benzofurans.
Section 1: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[1] The aryl bromide of the title compound is an excellent substrate for this transformation, allowing for the introduction of a wide array of primary and secondary amines.
Mechanistic Rationale
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido intermediate. The final step, reductive elimination, yields the N-aryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2] The choice of phosphine ligand is critical, especially for sterically hindered substrates, with bulky, electron-rich ligands often providing superior results.[2]
General Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination with a Secondary Amine (e.g., Morpholine)
This protocol details a representative procedure for the C-N coupling of a cyclic secondary amine.
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) followed by anhydrous toluene (to achieve a concentration of ~0.1 M).
-
Nucleophile Addition: Add morpholine (1.2 equiv.) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once complete, cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Representative Amination Conditions
The following table outlines starting conditions for coupling various amine classes, which should be optimized for each specific substrate.
| Amine Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Expected Outcome |
| Aniline | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | High Yield |
| Morpholine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | High Yield |
| Benzylamine | Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 65-80 | Good to High Yield |
| Indole | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | Good Yield |
Section 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl frameworks.[3] It is a cornerstone of modern synthesis due to its mild conditions and high tolerance for various functional groups.[4]
Mechanistic Rationale
The catalytic cycle for the Suzuki coupling is well-established and involves three primary steps:[5][6]
-
Oxidative Addition: A Pd(0) species inserts into the carbon-bromine bond of the substrate to form a Pd(II) complex.
-
Transmetalation: The organoboron compound (e.g., boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki Coupling with an Arylboronic Acid (e.g., 4-Methoxyphenylboronic Acid)
This protocol provides a general method for the Suzuki coupling reaction. Researchers should optimize conditions for their specific substrates.[5][7]
Materials:
-
This compound
-
4-Methoxyphenylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The concentration should be approximately 0.1-0.2 M with respect to the bromo-ester.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Conditions
| Boronic Acid Partner | Palladium Catalyst | Base | Solvent System | Temp (°C) | Reference |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | 90 | [8] |
| 3-Pyridylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | [5] |
| 4-Formylphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 80 | [7] |
| Potassium Alkyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF / H₂O | 80 | [9] |
Section 3: Synthesis of Benzofuran Scaffolds
Fluorinated benzofurans are a privileged class of heterocycles with significant applications in medicinal and materials chemistry.[10][11] A robust strategy to access these scaffolds from this compound involves a tandem Sonogashira coupling and intramolecular cyclization sequence.
Synthetic Strategy
The synthesis begins with a palladium-catalyzed Sonogashira coupling of the aryl bromide with a terminal alkyne bearing a hydroxyl group (e.g., a propargyl alcohol). The resulting intermediate can then undergo an intramolecular cyclization (hydroalkoxylation) to form the benzofuran ring. This cyclization is often promoted by a base or a transition metal catalyst.
Protocol 3: Tandem Sonogashira Coupling / Cyclization
This protocol outlines a potential two-step, one-pot procedure.
Materials:
-
This compound
-
Propargyl alcohol (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous THF or DMF
-
Potassium tert-butoxide (KOtBu) (for cyclization step)
Procedure:
-
Sonogashira Coupling Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Catalyst and Reagent Addition: Add PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and propargyl alcohol (1.5 equiv.).
-
Base Addition: Add triethylamine (3.0 equiv.) to the mixture.
-
Reaction (Coupling): Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Cyclization Step: After cooling the reaction mixture, add potassium tert-butoxide (1.2 equiv.) portion-wise.
-
Reaction (Cyclization): Stir the mixture at room temperature or with heating until the cyclization is complete (monitor by LC-MS).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer, concentrate, and purify by column chromatography to isolate the fluorinated benzofuran derivative.
Conclusion
This compound is a strategically designed building block with significant potential for the synthesis of complex heterocyclic molecules. The orthogonal reactivity of its functional groups—primarily the aryl bromide handle for palladium-catalyzed cross-coupling—provides reliable and efficient pathways to construct C-N and C-C bonds. The protocols and strategies outlined in this document offer a robust starting point for researchers in drug discovery and organic synthesis to access novel anilines, biaryls, and benzofurans, facilitating the development of next-generation therapeutics and functional materials.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Application Notes and Protocols for Palladium-Catalyzed Reactions of Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
Methyl 6-bromo-2-fluoro-3-methoxybenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a sterically encumbered bromine atom ortho to a fluorine, a meta-methoxy group, and a methyl ester, presents both challenges and opportunities for synthetic diversification. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides detailed application notes and robust protocols for several key palladium-catalyzed transformations of this substrate, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The methodologies presented are grounded in established principles of organometallic chemistry and are designed to serve as a comprehensive resource for scientists engaged in drug discovery and development.
The presence of the ortho-fluorine substituent can enhance the reactivity of the C-Br bond towards oxidative addition to a palladium(0) center, a crucial step in many cross-coupling catalytic cycles.[1] Conversely, the steric bulk from the adjacent methyl ester and the electronic-donating nature of the methoxy group can influence ligand selection and reaction kinetics. The protocols herein are designed to navigate these electronic and steric factors to achieve high-yielding and selective transformations.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. This workflow emphasizes the importance of an inert atmosphere to protect the catalyst and rigorous purification to isolate the desired product.
Caption: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[2] For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, creating novel biaryl compounds.
Causality in Experimental Design:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is recommended. The bulk of the SPhos ligand facilitates the reductive elimination step and can be effective for coupling sterically hindered substrates.[2]
-
Base Selection: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often optimal.[3] These bases are effective in promoting the transmetalation step without causing hydrolysis of the methyl ester, a common side reaction with stronger bases like hydroxides.[4]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically employed. The aqueous phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.[2]
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add the catalyst and ligand to the Schlenk flask.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts and wash with brine (20 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Mizoroki-Heck Reaction: Synthesis of Substituted Alkenes
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, proving invaluable for the synthesis of complex organic molecules.[5][6]
Causality in Experimental Design:
-
Catalyst and Ligands: While phosphine-free conditions can be effective, the use of a palladium catalyst like Pd(OAc)₂ with a phosphine ligand is often more reliable, especially for less reactive aryl bromides.[5] For electron-rich and sterically hindered substrates, bulky electron-rich phosphine ligands can be beneficial.
-
Base: A hindered amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used.[5] These bases are strong enough to facilitate the regeneration of the Pd(0) catalyst but are generally not nucleophilic enough to compete in side reactions.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are typical choices as they can dissolve the palladium salts and polar intermediates.[7]
Detailed Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri-o-tolylphosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).
-
Degassing: Seal the tube and degas the mixture by three cycles of vacuum-backfill with argon or nitrogen.
-
Reaction: Heat the reaction mixture to 110-120 °C for 16-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the substituted alkene.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[8] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Causality in Experimental Design:
-
Catalyst System: The classic Sonogashira conditions employ a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and phosphine ligands) and a copper(I) co-catalyst (e.g., CuI).[8] The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. For aryl bromides, bulky, electron-rich phosphines like P(t-Bu)₃ have been shown to be effective, even enabling reactions at room temperature.[9]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.[9]
Detailed Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 5 mL).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the mixture.
-
Degassing: Subject the mixture to three vacuum-argon backfill cycles.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 6-18 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography to yield the desired arylalkyne.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the arylation of a wide range of amines.[10][11]
Causality in Experimental Design:
-
Catalyst System: The choice of ligand is critical for a successful Buchwald-Hartwig amination, especially with a sterically hindered substrate. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are often highly effective.[12] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[12] The choice of base can significantly impact the reaction rate and scope.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred to ensure the stability of the catalyst and the strong base.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired N-aryl product.
Conclusion
This compound is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols provided in this guide offer robust starting points for the synthesis of diverse and complex molecules. Due to the specific electronic and steric nature of this substrate, some optimization of the reaction conditions, particularly the ligand, base, and temperature, may be necessary to achieve optimal yields for specific coupling partners. These application notes serve as a foundational resource to empower researchers in their synthetic endeavors.
References
- 1. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Abstract
This document provides a comprehensive guide to the analytical methodologies for the structural elucidation and purity assessment of Methyl 6-bromo-2-fluoro-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted analytical workflow. This guide emphasizes not just the procedural steps but the underlying scientific principles, ensuring robust and reliable characterization. The methods covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.
Introduction
This compound (C₉H₈BrFO₃) is a substituted aromatic ester with significant potential as a building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, imparts specific physicochemical properties that are crucial for its reactivity and downstream applications. Accurate and thorough characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final active pharmaceutical ingredient (API).[1][2] Impurities or structural ambiguities at this stage can have profound consequences on the efficacy and safety of the resulting drug product.
This application note presents an integrated analytical approach for the comprehensive characterization of this compound. The causality behind the selection of each technique and the specific experimental parameters are discussed to provide a deeper understanding of the analytical strategy.
Structural Elucidation and Verification
The primary identification and structural confirmation of this compound are achieved through a combination of NMR spectroscopy and mass spectrometry. These techniques provide unambiguous evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
Causality of Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for dissolving a wide range of organic compounds, including substituted benzoates, and its residual proton signal (at ~7.26 ppm) typically does not interfere with the aromatic protons of the analyte.[3]
-
¹H NMR: This provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals confirms the relative number of protons.
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. Due to the presence of fluorine, C-F coupling will be observed, providing additional structural confirmation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the CDCl₃ triplet at ~77.16 ppm.
-
Expected NMR Data:
Note: The following chemical shifts are predicted based on the analysis of similar substituted methyl benzoates and established substituent effects.[1][4]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm), Coupling |
| Aromatic-H | ~7.3 (d, JHH ≈ 9 Hz), 1H | - |
| Aromatic-H | ~6.9 (dd, JHH ≈ 9 Hz, JHF ≈ 2 Hz), 1H | - |
| OCH₃ (ester) | ~3.9 (s), 3H | ~52 |
| OCH₃ (ether) | ~3.9 (s), 3H | ~56 |
| C=O | - | ~164 |
| C-Br | - | ~110 |
| C-F | - | ~158 (d, ¹JCF ≈ 250 Hz) |
| C-OCH₃ (ether) | - | ~148 |
| Quaternary C | - | ~125 (d, JCF ≈ 15 Hz) |
| Quaternary C | - | ~115 (d, JCF ≈ 3 Hz) |
| Quaternary C | - | ~130 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.
Causality of Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar organic molecules like esters, often yielding a prominent molecular ion peak.[5]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition.
-
Isotopic Pattern: The presence of a bromine atom will result in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak (M), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6] This provides strong evidence for the presence of a single bromine atom in the molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically effective for esters.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-400).
-
Collision Energy (for MS/MS): Apply varying collision energies to induce fragmentation and obtain structural information.
-
Expected Mass Spectrometry Data:
-
Molecular Formula: C₉H₈BrFO₃
-
Exact Mass: 261.9695 u
-
Molecular Weight: 263.06 g/mol
Table 2: Predicted Mass Spectrometry Data
| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Abundance | Interpretation |
| [M+H]⁺ | 262.9773 | 264.9753 | ~1:1 | Molecular ion + proton |
| [M+Na]⁺ | 284.9592 | 286.9572 | ~1:1 | Molecular ion + sodium adduct |
| [M-OCH₃]⁺ | 230.9512 | 232.9492 | ~1:1 | Loss of the methoxy group from the ester |
| [M-COOCH₃]⁺ | 202.9406 | 204.9386 | ~1:1 | Loss of the carbomethoxy group |
Purity Assessment
Ensuring the purity of this compound is critical for its use in subsequent synthetic steps. High-Performance Liquid Chromatography is the primary technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC method is well-suited for the analysis of moderately polar compounds like substituted benzoates.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is a versatile and robust choice for reverse-phase chromatography, providing good retention and separation of a wide range of organic molecules.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the analysis of aromatic esters.[7] A gradient elution may be necessary to ensure good separation of the main component from any potential impurities with different polarities.
-
Detector: A UV detector is suitable as the aromatic ring of the analyte will absorb UV light. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity assessment.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV or PDA detector, and a gradient pump.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak tailing and symmetry should be monitored to ensure good chromatographic performance.
Confirmatory and Complementary Analyses
FTIR spectroscopy and elemental analysis provide further confirmation of the compound's identity and purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Data:
Table 3: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3000-3100 | Aromatic C-H stretch | Medium |
| ~2850-2960 | Aliphatic C-H stretch (from OCH₃) | Medium |
| ~1720-1740 | C=O stretch (ester) | Strong |
| ~1600, ~1480 | Aromatic C=C stretch | Medium |
| ~1250-1300 | C-O stretch (ester) | Strong |
| ~1000-1100 | C-O stretch (ether) | Strong |
| ~1100-1200 | C-F stretch | Strong |
| ~550-650 | C-Br stretch | Medium |
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H) in the compound. This is a fundamental technique for confirming the empirical formula.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting CO₂, H₂O, and N₂ are quantified.
Expected Elemental Analysis Data:
Table 4: Calculated Elemental Composition for C₉H₈BrFO₃
| Element | Calculated % |
| Carbon (C) | 41.10 |
| Hydrogen (H) | 3.06 |
The experimentally determined values should be within ±0.4% of the calculated values to confirm the elemental composition.[8]
Workflow and Data Integration
A logical workflow ensures a comprehensive and efficient characterization of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 6-bromo-2-fluoro-3-methoxybenzoate in the Synthesis of Novel Agrochemicals
This technical guide provides an in-depth exploration of the synthetic utility of Methyl 6-bromo-2-fluoro-3-methoxybenzoate, a versatile building block for the development of next-generation agrochemicals. We will delve into the reactivity of its key functional groups and present a representative, multi-step synthesis of a novel agrochemical scaffold, underscoring the strategic advantages this starting material offers to researchers and synthetic chemists in the agrochemical industry. The protocols herein are designed to be robust and illustrative of modern synthetic methodologies.
Introduction: A Building Block with Inherent Potential
The quest for more effective, selective, and environmentally benign agrochemicals is a primary driver of innovation in synthetic chemistry. Fluorinated aromatic compounds are of particular interest due to the profound effects that fluorine substitution can have on a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target enzymes.[1][2] this compound is a trifunctionalized aromatic ring system that serves as an excellent starting point for the synthesis of complex agrochemical candidates. Its key features for synthetic manipulation include:
-
A Bromine Atom: Ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[3][4]
-
A Fluorine Atom: Activates the C-2 position for potential nucleophilic aromatic substitution (SNAr) reactions and imparts unique electronic properties to the ring.[5][6]
-
A Methyl Ester and a Methoxy Group: These can be retained in the final product to modulate solubility and polarity, or they can be chemically modified in later synthetic steps.
This guide will focus on a plausible and exemplary synthetic route to a novel phenyl-pyrazole fungicide candidate, demonstrating the power of this building block.
Synthetic Pathway Overview: From Building Block to a Novel Phenyl-Pyrazole
Our representative synthesis transforms this compound into a hypothetical, yet structurally relevant, fungicide candidate. The core strategy involves a Suzuki-Miyaura cross-coupling to introduce a pyrazole moiety, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid, which is a common feature in many agrochemicals.
Caption: Proposed synthetic workflow for a novel phenyl-pyrazole fungicide candidate.
PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and tolerance of a wide variety of functional groups.[7][8] In our proposed synthesis, we will utilize this reaction to couple the aryl bromide with a pyrazole boronic acid, a common heterocyclic scaffold in fungicides.[9][10][11][12] The pyrazole ring is known to be a key pharmacophore in several commercial succinate dehydrogenase inhibitor (SDHI) fungicides.
Protocol 1: Synthesis of Methyl 2-fluoro-3-methoxy-6-(1-methyl-1H-pyrazol-5-yl)benzoate
Objective: To synthesize the core phenyl-pyrazole structure via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1007455-28-8 | 263.06 | 10.0 | 1.0 |
| 1-Methyl-1H-pyrazole-5-boronic acid | 917193-49-0 | 125.93 | 12.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.3 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 30.0 | 3.0 |
| Toluene | 108-88-3 | - | 100 mL | - |
| Deionized Water | 7732-18-5 | - | 25 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (10.0 mmol, 2.63 g), 1-Methyl-1H-pyrazole-5-boronic acid (12.0 mmol, 1.51 g), and Potassium Carbonate (30.0 mmol, 4.15 g).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add toluene (100 mL) and deionized water (25 mL) to the flask.
-
Degas the resulting mixture by bubbling nitrogen through it for 20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 347 mg) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Causality and Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings.
-
Base: Potassium carbonate is an effective base for the transmetalation step of the catalytic cycle and is generally well-tolerated by ester functionalities.
-
Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures; therefore, maintaining a nitrogen atmosphere is crucial to prevent catalyst degradation.
PART 2: Ester Hydrolysis to the Active Carboxylic Acid
The final step in our proposed synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is significant as the carboxylic acid moiety is often crucial for the biological activity of agrochemicals, particularly those that act as enzyme inhibitors, by providing a key binding interaction with the target protein.
Protocol 2: Synthesis of 2-Fluoro-3-methoxy-6-(1-methyl-1H-pyrazol-5-yl)benzoic Acid
Objective: To hydrolyze the methyl ester to the final carboxylic acid product.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |
| Methyl 2-fluoro-3-methoxy-6-(1-methyl-1H-pyrazol-5-yl)benzoate | N/A | 264.25 | 8.0 |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 23.95 | 24.0 |
| Tetrahydrofuran (THF) | 109-99-9 | - | 80 mL |
| Deionized Water | 7732-18-5 | - | 40 mL |
| 2M Hydrochloric Acid (HCl) | 7647-01-0 | - | As needed |
Procedure:
-
Dissolve Methyl 2-fluoro-3-methoxy-6-(1-methyl-1H-pyrazol-5-yl)benzoate (8.0 mmol, 2.11 g) in a mixture of THF (80 mL) and water (40 mL) in a 250 mL round-bottom flask.
-
Add Lithium Hydroxide (24.0 mmol, 0.57 g) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Causality and Experimental Choices:
-
Reagent: Lithium hydroxide is a strong base suitable for ester saponification under mild conditions, minimizing potential side reactions.
-
Solvent System: The THF/water mixture ensures the solubility of both the ester starting material and the hydroxide reagent.
-
Acidification: Careful acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid product.
References
- 1. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Methyl 6-bromo-2-fluoro-3-methoxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 6-bromo-2-fluoro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. This molecule is a valuable building block in the development of pharmaceuticals, and its efficient synthesis is critical.[1][2] This document provides in-depth, field-proven insights into the reaction's nuances, moving beyond simple protocols to explain the causality behind experimental choices.
Understanding the Synthetic Pathways
The synthesis of this compound typically proceeds via two primary routes, contingent on the availability of starting materials. The critical step in either route is the electrophilic aromatic substitution (bromination) of a substituted benzene ring. The existing electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluoro (-F) and methyl ester (-COOCH₃) groups dictate the regioselectivity of this transformation.
-
Route A: Direct Bromination. This is the most straightforward approach, involving the direct bromination of Methyl 2-fluoro-3-methoxybenzoate. The challenge lies in controlling the position of the incoming bromine atom.
-
Route B: Bromination followed by Esterification. This route involves first brominating 2-fluoro-3-methoxybenzoic acid to form 6-bromo-2-fluoro-3-methoxybenzoic acid, followed by an esterification reaction to yield the final product. This can sometimes offer better control over the bromination step.
Frequently Asked Questions (FAQs)
Q1: How do the existing substituents direct the regioselectivity of the bromination? A1: The methoxy group (-OCH₃) is a strong activating, ortho, para-director. The fluoro group (-F) is a deactivating, ortho, para-director. The ester (-COOCH₃) or carboxylic acid (-COOH) is a deactivating, meta-director. In the starting material, 2-fluoro-3-methoxybenzoate, the position para to the strongly activating methoxy group (C6) is the most sterically accessible and electronically favorable position for electrophilic attack. This makes the formation of the 6-bromo isomer the major expected product.
Q2: Which brominating agent is best: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)? A2: The choice depends on the desired reactivity and control.
-
Elemental Bromine (Br₂): Highly reactive and cost-effective. However, its high reactivity can easily lead to over-bromination (di-bromination), especially since the methoxy group strongly activates the ring.[3][4] It often requires a solvent like acetic acid.
-
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine.[3] It is often preferred for activated systems to prevent side reactions. Using NBS in a polar solvent like acetonitrile can offer excellent regioselectivity and minimize the formation of polybrominated byproducts.[3] Recent studies have also shown that additives like mandelic acid can enhance the reactivity of NBS via halogen bonding, allowing for efficient bromination under milder conditions.[5]
Q3: My esterification reaction is stalling. What are the key parameters to control? A3: Fischer esterification is an equilibrium-limited reaction. To drive it to completion, you must address Le Châtelier's principle.
-
Excess Alcohol: Use a large excess of the alcohol (methanol), which also serves as the reaction solvent.[6]
-
Water Removal: Ensure all reagents and glassware are anhydrous. The reaction produces water, which can hydrolyze the ester product. A strong acid catalyst like concentrated H₂SO₄ also acts as a dehydrating agent.
-
Temperature and Time: Refluxing for an adequate duration (4-8 hours) is typically necessary.[6] Microwave-assisted synthesis can significantly reduce reaction times, but care must be taken as the sealed vessel can affect the equilibrium.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low Yield or No Reaction in Bromination Step
-
Probable Cause: Insufficient activation or reagent degradation. The methoxy group is strongly activating, so a powerful Lewis acid is generally not needed and can cause side reactions.[3][4] However, the brominating agent itself might be old or degraded.
-
Solution:
-
Verify Reagent Quality: Use a fresh, unopened bottle of the brominating agent (NBS or Br₂). Ensure Br₂ is stored in a cool, dark place.[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to check for the consumption of starting material. If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time.
-
Solvent Choice: The solvent can influence reactivity. Acetic acid is a common choice for Br₂, while acetonitrile or DMF are effective for NBS.[3][8]
-
Problem: Formation of Multiple Products (Over-bromination)
-
Probable Cause: The product, this compound, is still activated by the methoxy group and can undergo a second bromination, typically leading to a di-bromo species. This is common with highly reactive agents like Br₂.[3][4]
-
Solution:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of your substrate to the brominating agent.[4]
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.[3]
-
Lower Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C) to decrease the rate of the second bromination, thereby improving selectivity.[4]
-
Use a Milder Reagent: Switch from Br₂ to N-Bromosuccinimide (NBS), which is inherently less reactive and provides better control.[4][9]
-
Problem: Low Yield in Fischer Esterification Step
-
Probable Cause: The reaction has reached equilibrium without full conversion of the starting carboxylic acid. Steric hindrance from the ortho-fluoro and ortho-bromo groups can also slow the reaction rate.
-
Solution:
-
Drive the Equilibrium: Use a large excess of anhydrous methanol (20-40 equivalents) to act as both reactant and solvent.[6] Ensure your sulfuric acid catalyst is concentrated and added carefully.
-
Increase Reaction Time: Due to potential steric hindrance, a longer reflux time (e.g., 8-12 hours) may be necessary. Monitor progress by TLC until the starting acid spot disappears.
-
Alternative Methods: If Fischer esterification remains low-yielding, consider converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a non-equilibrium process and often gives higher yields for sterically hindered acids.
-
Data & Parameter Summary
Effective synthesis relies on precise control of reaction parameters. The tables below summarize key variables for the critical bromination and esterification steps.
Table 1: Comparison of Common Brominating Agents
| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Reactivity | Milder, more selective | High, very reactive |
| Typical Solvent | Acetonitrile, DMF, Acetic Acid | Acetic Acid, Dichloromethane |
| Key Advantage | Excellent for controlling over-bromination[4] | Lower cost |
| Safety | Solid, easier to handle | Corrosive, volatile liquid; requires fume hood |
| Typical Temp. | 0 °C to Room Temperature | 0 °C to 10 °C to avoid side reactions[3] |
Table 2: Fischer Esterification Condition Comparison
| Parameter | Conventional Reflux | Microwave-Assisted (Sealed Vessel) |
| Typical Time | 4 - 12 hours | 15 - 45 minutes |
| Temperature | Boiling point of alcohol (e.g., ~65 °C for MeOH) | 100 - 140 °C (superheated) |
| Key Advantage | Simple setup, widely accessible | Drastic reduction in reaction time[7] |
| Consideration | Can be slow for hindered substrates | Equilibrium can be challenging to overcome; may require staged addition of catalyst[7] |
Optimized Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Protocol 1: Electrophilic Bromination using NBS
This protocol details the bromination of Methyl 2-fluoro-3-methoxybenzoate.
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-fluoro-3-methoxybenzoate (1.0 eq) in acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the stirred solution in one portion.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
QC Checkpoint: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Protocol 2: Fischer Esterification of 6-bromo-2-fluoro-3-methoxybenzoic acid
This protocol is for the final step of Route B.
-
Reaction Setup: In a clean, dry round-bottom flask, add 6-bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq). Add a large excess of anhydrous methanol (20-40 eq), which serves as the solvent.[6]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.[6]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Maintain reflux for 6-8 hours.
-
QC Checkpoint: Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting solid or oil is typically of high purity but can be recrystallized from a suitable solvent system (e.g., ethanol/water) if needed.
References
- 1. 6-Bromo-2-fluoro-3-methoxybenzaldehyde [myskinrecipes.com]
- 2. Methyl 4-bromo-2-fluoro-6-methoxybenzoate [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 6-bromo-2-fluoro-3-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthesis, maximize yield, and ensure the highest purity of your final product.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process starting from 2-fluoro-3-methoxybenzoic acid. Understanding the nuances of each step is critical to controlling the reaction outcome and minimizing the formation of impurities.
Diagram: Standard Synthetic Workflow
Caption: A typical two-step synthesis of the target compound.
The primary challenge in this synthesis lies in controlling the regioselectivity of the bromination and preventing side reactions during both steps. The electron-donating methoxy group strongly activates the ring, making it susceptible to multiple substitutions if conditions are not carefully managed.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My bromination reaction has a low yield and my crude material shows multiple spots on TLC. What's happening?
A1: This is a classic issue of poor selectivity and over-reaction during electrophilic aromatic substitution. The primary causes are overly harsh conditions or an incorrect choice of brominating agent for this activated system.
Causality Analysis: The starting material, 2-fluoro-3-methoxybenzoic acid, contains a strongly activating methoxy group (-OCH₃). This group directs incoming electrophiles (like Br⁺) to the ortho and para positions. The position para to the methoxy group (C6) is the desired site of bromination. However, the C4 position is also activated. If the reaction is too energetic, you can get bromination at the C4 position, leading to an isomeric impurity, or at both the C4 and C6 positions, resulting in a dibrominated byproduct.
Caption: Competition between esterification and SNAr.
Preventative Measures:
-
Strictly Anhydrous Conditions: Ensure your methanol and all glassware are perfectly dry. Water can affect the esterification equilibrium and reaction kinetics.
-
Use a Non-Nucleophilic Acid Catalyst: Use a strong protic acid like H₂SO₄ or a solid acid catalyst. Avoid any conditions that could generate methoxide. Ensure no basic residue is carried over from the workup of the bromination step.
-
Moderate Temperature: Perform the esterification at reflux, but avoid excessive temperatures or prolonged reaction times, which can promote side reactions.
-
Alternative Esterification Methods: If SNAr is persistent, consider methods that do not generate potent nucleophiles. For example, using methyl iodide with a non-nucleophilic base like K₂CO₃, or using a milder esterification agent like trimethylsilyldiazomethane (use with extreme caution).
Q3: My esterification reaction is sluggish and never goes to completion, leaving significant starting material. How can I drive it forward?
A3: This is a common issue with Fischer esterification, which is an equilibrium-controlled process. To achieve high conversion, you must shift the equilibrium towards the product side.
The Equilibrium Problem: Carboxylic Acid + Alcohol ⇌ Ester + Water
Strategies to Maximize Conversion:
-
Use Excess Alcohol: The simplest method is to use methanol as the solvent. The large excess of this reactant drives the equilibrium to the right according to Le Châtelier's principle.
-
Remove Water: Water is a product of the reaction. Its removal will pull the equilibrium towards the ester. This can be achieved by:
-
A Dean-Stark trap: While more common for higher-boiling alcohols, a modified setup can sometimes be used.
-
Adding a dehydrating agent: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester the water as it is formed.
-
-
Catalyst Choice: Ensure you are using a sufficient amount of a strong acid catalyst (e.g., 5 mol% H₂SO₄). In some cases, specialized catalysts like UiO-66-NH₂, a metal-organic framework, have been shown to be highly effective for the esterification of fluorinated benzoic acids. [1][2][3]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to monitor these reactions and assess final product purity? A1: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for real-time monitoring of reaction progress. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting acid will have a lower Rf than the less polar ester product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and side products, such as isomeric byproducts or the SNAr product. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product. ¹⁹F NMR is particularly useful to confirm the presence of the C-F bond and to check for SNAr side products (the signal would disappear in the byproduct).
-
High-Performance Liquid Chromatography (HPLC): The best method for determining the precise purity of the final product.
Q2: Can I perform the esterification first, and then the bromination? A2: Yes, this is a viable alternative synthetic route.
-
Pros: The methyl ester group is also a meta-director, reinforcing the directing effects for bromination at the C6 position (which is meta to the ester and para to the methoxy group). This may improve regioselectivity.
-
Cons: The ester is more sensitive to hydrolysis than the carboxylic acid is to esterification. The acidic conditions of bromination could potentially hydrolyze some of the ester back to the carboxylic acid, leading to a mixed product. You would need to carefully select bromination conditions that are compatible with the ester functional group.
Q3: My final product is an oil, but I've seen reports of it being a solid. How can I purify it and induce crystallization? A3: The presence of impurities is the most common reason for a product failing to crystallize.
-
Chromatographic Purification: First, purify the crude oil using column chromatography on silica gel. A gradient elution starting with pure hexanes and gradually increasing the proportion of ethyl acetate is effective for separating the non-polar byproducts from your desired, more polar product.
-
Crystallization: Once the product is highly pure (>98% by HPLC/GC), you can attempt crystallization.
-
Dissolve the purified oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate).
-
Slowly add a poor solvent (an "anti-solvent") in which the product is insoluble, such as hexanes or pentane, until the solution becomes slightly cloudy.
-
Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator or freezer.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can help initiate crystal formation.
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic Acid
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-methoxybenzoic acid (1.0 eq) in acetonitrile.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add concentrated sulfuric acid (1.5 eq) to the stirred solution. Then, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove succinimide and residual acid.
-
Drying: Dry the solid product under vacuum to yield the crude 6-bromo-2-fluoro-3-methoxybenzoic acid. This material is often pure enough for the next step.
Protocol 2: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the crude 6-bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq) and methanol (use as solvent, ~0.2 M concentration).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting acid is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.
-
Extraction: Pour the remaining solution into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or crystallization.
Section 5: References
-
Title: Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces - Semantic Scholar Source: Semantic Scholar URL: --INVALID-LINK--
-
Title: Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method Source: ResearchGate URL: --INVALID-LINK--
-
Title: Methyl 3-(Benzyloxy)-6-bromo-2-fluorobenzoate Source: Benchchem URL: --INVALID-LINK--
-
Title: Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method Source: RSC Publishing URL: --INVALID-LINK--
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Methyl 6-bromo-2-fluoro-3-methoxybenzoate
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Welcome to the technical support center for the purification of Methyl 6-bromo-2-fluoro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this versatile building block. The presence of multiple functional groups—a bromine atom, a fluorine atom, a methoxy group, and a methyl ester on an aromatic ring—presents unique purification challenges.[1][2] This resource aims to elucidate these complexities and offer robust solutions.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, providing potential causes and actionable solutions.
Question 1: My final product shows persistent impurities after column chromatography. What are the likely culprits and how can I remove them?
Answer:
Persistent impurities in the purification of this compound often stem from structurally similar compounds formed during synthesis. The most common contaminants include:
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Isomeric Byproducts: The synthesis of polysubstituted benzene rings can sometimes lead to the formation of regioisomers. Depending on the synthetic route, you might encounter isomers where the bromine, fluorine, or methoxy groups are in different positions on the aromatic ring. These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
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Starting Materials: Incomplete reaction can leave unreacted starting materials in your crude product. For instance, if the synthesis involves the esterification of 6-bromo-2-fluoro-3-methoxybenzoic acid, residual acid may be present.
-
Dehalogenated or Demethylated Species: Under certain conditions (e.g., prolonged heating, presence of certain reagents), the bromine atom can be replaced by hydrogen, or the methoxy/ester methyl groups can be cleaved.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent impurities.
Question 2: I'm observing product degradation on the silica gel column. What is causing this and what are the alternatives?
Answer:
Aromatic esters, especially those with electron-withdrawing groups like fluorine, can be susceptible to hydrolysis on the acidic surface of silica gel. The silanol groups (Si-OH) on the silica surface can act as a mild acid catalyst, promoting the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Mitigation Strategies:
-
Deactivation of Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel. This can be achieved by washing the silica gel with a solution of triethylamine (1-2%) in your chosen eluent system, followed by flushing with the eluent alone to remove excess triethylamine.[3]
-
Use of Alternative Stationary Phases:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel and is available in neutral and basic grades. For compounds sensitive to acid, neutral or basic alumina can prevent degradation.[3]
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for the purification of sensitive compounds.
-
-
Faster Purification: Employing flash column chromatography with slightly higher pressure can reduce the residence time of your compound on the column, thereby minimizing the opportunity for degradation.
Question 3: My compound is a solid, but I'm struggling to get it to crystallize after column chromatography. What should I do?
Answer:
Difficulty in crystallization can be due to residual solvent, the presence of minor impurities that inhibit crystal lattice formation, or the inherent properties of the compound.
Solutions:
-
Solvent Selection for Recrystallization: The key to successful recrystallization is choosing an appropriate solvent system. A good solvent will dissolve the compound when hot but not when cold. You may need to screen several solvents or solvent mixtures. For a compound like this compound, good starting points for solvent screening would be:
-
Hexane/Ethyl Acetate
-
Toluene/Heptane
-
Methanol/Water
-
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Slow Evaporation: If the compound is reluctant to crystallize, dissolving it in a volatile solvent (like dichloromethane) and allowing the solvent to evaporate slowly in a loosely covered beaker can sometimes yield crystals.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of this compound?
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of organic compounds. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for confirming the structure and identifying any isomeric or other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the molecular weight of the compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[2] It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the ester and potential degradation.
Q3: Can I use recrystallization as the primary purification method instead of column chromatography?
A3: Recrystallization can be a very effective purification technique, especially if the impurities have significantly different solubilities than the desired compound.[5] However, for removing isomeric impurities with similar solubilities, column chromatography is generally more effective. Often, a combination of both techniques is optimal: column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure, crystalline final product.
Section 3: Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a mixture of hexane and ethyl acetate (start with a 9:1 ratio and adjust as needed to achieve an Rf value of 0.2-0.3 for the product).[3]
-
Visualize the spots under a UV lamp.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (gradient elution).
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification Workflow Diagram:
Caption: General workflow for column chromatography purification.
Protocol 2: Recrystallization
This protocol outlines a general procedure for recrystallization. The optimal solvent system must be determined experimentally.
Materials:
-
Impure this compound
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.[5]
-
If the solid does not fully dissolve, add small portions of hot solvent until it does. Avoid adding a large excess.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Section 4: Data Summary
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Common non-polar eluent for chromatography. |
| Heptane | 98 | 0.1 | Alternative to hexane with a higher boiling point. |
| Toluene | 111 | 2.4 | Can be a good solvent for dissolving crude product. |
| Dichloromethane | 40 | 3.1 | Good for dissolving a wide range of compounds; volatile. |
| Ethyl Acetate | 77 | 4.4 | Common polar eluent for chromatography.[3] |
| Methanol | 65 | 5.1 | Can be used as a component in recrystallization solvent systems. |
References
Technical Support Center: Optimizing Suzuki Coupling for Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is structured to provide in-depth troubleshooting and practical advice for the Suzuki-Miyaura cross-coupling of Methyl 6-bromo-2-fluoro-3-methoxybenzoate, a substrate with unique electronic and steric properties. As Senior Application Scientists, our goal is to translate mechanistic understanding into actionable solutions for your experiments.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identifying and resolving common issues.
Q1: I'm getting very low to no yield of my desired product. Where should I start my investigation?
A1: A low or zero yield in a Suzuki coupling reaction points to a failure in one of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2][3] For your substrate, this compound, the electron-withdrawing nature of the fluoro and methoxybenzoate groups should facilitate oxidative addition.[2][4] Therefore, initial troubleshooting should focus on catalyst activity, reagent integrity, and the transmetalation step.
Initial Checks:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[5] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were adequately degassed. The formation of palladium black is a common indicator of catalyst decomposition.[6]
-
Reagent Purity & Stability:
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen.[4][5] Use fresh, high-purity boronic acid or consider more stable alternatives like pinacol esters or MIDA boronates.[4][5]
-
Catalyst & Ligand: Palladium catalysts and phosphine ligands can degrade over time. Phosphine ligands are particularly prone to oxidation.[5] Use fresh reagents or store them under an inert atmosphere.
-
Solvent & Base: Ensure you are using anhydrous and degassed solvents. The purity of your base is also critical.[5]
-
Q2: My starting material is consumed, but I'm observing significant side products. What are they and how can I minimize them?
A2: The consumption of your aryl bromide without the formation of the desired product suggests that the reaction is proceeding but is being diverted into non-productive pathways. Common side reactions in Suzuki couplings include homocoupling and protodeboronation (leading to debromination of your starting material).[4][6][7]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[4][5] Rigorous degassing and maintaining an inert atmosphere are crucial for prevention.
-
Protodeboronation/Dehalogenation: Protodeboronation of the boronic acid coupling partner is a frequent issue.[4][5] Additionally, a related side reaction is the dehalogenation of your aryl bromide starting material.[4] This can occur if the palladium complex, after oxidative addition, reacts with a proton source in the reaction mixture.
Strategies to Minimize Side Products:
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen, inefficient transmetalation. | Rigorously degas solvents and maintain an inert atmosphere.[4][5] Optimize the base and solvent to facilitate efficient transmetalation. |
| Dehalogenation of Aryl Bromide | Presence of protic impurities; suboptimal base or solvent. | Use anhydrous solvents. Screen different bases; a weaker base might be sufficient and less prone to side reactions.[4] |
| Protodeboronation of Boronic Acid | Excess water, high temperature, prolonged reaction time, inappropriate base. | Use a more stable boronic ester (e.g., pinacol, MIDA).[4][5] Minimize reaction time and temperature. Screen bases; sometimes a milder base like KF can be effective.[8] |
Q3: The reaction is sluggish and stalls before completion. How can I improve the reaction rate and conversion?
A3: A sluggish reaction with your substrate, despite the activating effect of the fluoro and methoxy groups, might be due to steric hindrance or suboptimal catalytic activity. The ortho-fluoro and ortho-methoxy groups can sterically hinder the approach of the palladium catalyst to the C-Br bond.
Optimization Strategies:
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for sterically hindered substrates.[9] Switching to bulkier, more electron-rich phosphine ligands (Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) is often the most critical modification.[9][10][11] These ligands promote the formation of a more reactive monoligated palladium species and facilitate the reductive elimination step.[9]
-
Catalyst System: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.[4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered substrates.[9] If your reaction is running at a lower temperature, consider increasing it in increments. Microwave irradiation can also be a powerful tool for accelerating the reaction.[12]
-
Solvent: The choice of solvent can influence catalyst solubility and reactivity.[13][14][15][16] Common solvents for Suzuki reactions include toluene, dioxane, and THF, often with the addition of water to dissolve the inorganic base.[4] For challenging couplings, screening different solvents can be beneficial.
Frequently Asked Questions (FAQs)
What is the best catalyst and ligand combination for this compound?
For sterically hindered and electron-deficient aryl bromides, a combination of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is a robust starting point.[2][9]
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for challenging couplings.[9][17]
-
N-Heterocyclic Carbenes (NHCs): These offer high stability and activity, especially for aryl chlorides, but are also very effective for bromides.[11][18]
How do I choose the right base for my reaction?
The base plays a crucial role in the transmetalation step by activating the boronic acid.[8][19][20] The choice of base can significantly impact the reaction's success.
| Base | Common Use and Considerations |
| K₂CO₃ / Cs₂CO₃ | A common and effective choice for a wide range of Suzuki couplings. Often used with an aqueous/organic solvent mixture.[21] |
| K₃PO₄ | A reliable choice for many hindered couplings, often used as a fine powder.[9] |
| t-BuOK | A stronger base that can be effective, particularly with less reactive coupling partners.[11] |
| KF | A milder base that can be useful when base-sensitive functional groups (like the ester in your substrate) are present.[8] |
Given the methyl ester in your substrate, starting with a moderately strong base like K₂CO₃ or K₃PO₄ is advisable to avoid potential hydrolysis.
What is the optimal solvent system?
A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[4]
-
Common Organic Solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF).[4]
-
Aqueous Phase: The addition of water is often necessary to dissolve bases like K₂CO₃ and facilitate the transmetalation.[4]
For your specific substrate, starting with a 4:1 or 5:1 mixture of Toluene:Water or Dioxane:Water is a good starting point. Ensure the solvent is thoroughly degassed before use.
Experimental Workflow and Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a general starting point and should be optimized for your specific boronic acid coupling partner.
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).[22]
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C) for the specified time.
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki Coupling Catalytic Cycle
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions Involving Methyl 6-bromo-2-fluoro-3-methoxybenzoate
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For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 6-bromo-2-fluoro-3-methoxybenzoate. This guide is designed to provide expert advice and troubleshooting strategies for common challenges encountered during chemical reactions with this versatile building block. As Senior Application Scientists, we understand that even well-established protocols can sometimes lead to unexpected results. This resource is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Understanding the Substrate: Key Structural Features and Reactivity
This compound is a polysubstituted aromatic compound with several key features that influence its reactivity.[1][2][3] Understanding these is crucial for successful reaction planning and troubleshooting.
-
Steric Hindrance: The bromine atom is positioned between a fluorine atom and a methoxy group, creating a sterically hindered environment around the C-Br bond. This can impede the approach of bulky catalysts and reagents.[4]
-
Electronic Effects: The fluorine and methoxy groups are ortho and para directors, influencing the electron density of the aromatic ring. The fluorine atom is electron-withdrawing via induction, while the methoxy group is electron-donating through resonance. These competing effects can modulate the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.
-
Potential for Side Reactions: The presence of a methyl ester introduces the possibility of hydrolysis under basic conditions, a common requirement for many cross-coupling reactions.[5]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address common problems encountered when using this compound in various synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[6][7][8] However, the unique substitution pattern of this compound can present challenges.
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion in a Suzuki-Miyaura coupling involving this substrate is a frequent issue, often stemming from a combination of steric hindrance and catalyst inefficiency.[4] Here’s a systematic approach to troubleshooting:
1. Catalyst System is Key:
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective due to the steric bulk around the bromine atom.[4] More sterically demanding and electron-rich ligands are often required to facilitate the oxidative addition step.[9]
-
Recommendation: Switch to bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands promote the formation of a highly active, monoligated palladium species that can more readily access the sterically hindered C-Br bond.[10]
-
-
Palladium Precursor: While Pd(PPh₃)₄ is a common choice, it can sometimes be sluggish.
-
Recommendation: Consider using Pd(OAc)₂ or Pd₂(dba)₃ in combination with your chosen ligand. These precursors generate the active Pd(0) species in situ and can be more effective in challenging couplings.[4] Also, ensure your palladium source is fresh, as decomposition to palladium black can lead to inactivity.[11]
-
2. Optimizing Reaction Conditions:
-
Base Selection: The choice of base is critical for the transmetalation step.[4]
-
Recommendation: If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or CsF.[12] The choice of base can also be solvent-dependent.
-
-
Solvent System: The solvent must solubilize all components of the reaction.
-
Temperature: Due to the sterically hindered nature of the substrate, higher reaction temperatures may be necessary to overcome the activation energy barrier for oxidative addition.
-
Recommendation: If your reaction is sluggish at 80 °C, consider increasing the temperature to 100-110 °C.[14]
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Welcome to the technical support guide for the purification of Methyl 6-bromo-2-fluoro-3-methoxybenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount for the success of subsequent reactions and the integrity of final products.[1][2]
This guide moves beyond simple step-by-step instructions to provide a deeper understanding of the purification challenges you may encounter. We will explore the causality behind common issues and offer robust, field-tested solutions in a direct question-and-answer format.
Part 1: Initial Assessment of Crude Material
Before attempting any purification, a preliminary analysis of your crude product is essential. This initial assessment will inform your purification strategy, saving time and maximizing yield.
-
Thin-Layer Chromatography (TLC): A quick TLC analysis is the first step. Use a non-polar solvent system, such as Hexanes/Ethyl Acetate, to get a baseline separation. The presence of multiple spots indicates the complexity of the impurity profile.
-
¹H NMR Spectroscopy: A crude ¹H NMR spectrum can provide invaluable information. Look for unreacted starting materials, solvent residues, or the characteristic broad singlet of a carboxylic acid proton (typically >10 ppm), which would indicate hydrolysis of the methyl ester.
Part 2: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification process.
Question 1: My TLC plate shows multiple spots, and some are very close to my product's Rf value. How can I achieve a good separation?
Answer: This issue typically points to the presence of isomeric byproducts or other impurities with similar polarity to your target compound. A standard chromatography setup may be insufficient.
-
Causality: During synthesis, particularly in electrophilic aromatic substitution reactions like bromination, the formation of constitutional isomers is a common side reaction. These isomers often have very similar polarities, making them difficult to separate using standard chromatographic techniques.
-
Troubleshooting Protocol:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. A common starting point is a Hexane/Ethyl Acetate gradient.[3] If this fails, try substituting Hexane with Heptane for potentially better resolution or replacing Ethyl Acetate with Dichloromethane (DCM) or a mixture of Diethyl Ether and Hexanes.
-
Employ High-Performance Flash Chromatography: Utilize smaller particle size silica gel (e.g., 25-40 µm) and a shallow solvent gradient to enhance separation efficiency.
-
Consider Argentation Chromatography: For challenging separations of halogenated compounds, impregnating the silica gel with silver nitrate (AgNO₃) can be highly effective.[4] The silver ions interact differently with the various isomers, often leading to baseline separation where standard silica fails.
-
Question 2: After my aqueous workup, the crude product is a sticky oil, and the NMR spectrum shows a broad peak around 11-12 ppm. What is the problem?
Answer: This is a classic sign of ester hydrolysis, where the product has partially or fully converted back to the parent carboxylic acid (6-bromo-2-fluoro-3-methoxybenzoic acid).
-
Causality: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, which can inadvertently occur during the reaction workup.[5] The resulting carboxylic acid is more polar and can inhibit crystallization, leading to an oily product.
-
Troubleshooting Protocol:
-
Mild Basic Wash: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a mild brine solution instead of stronger bases like sodium hydroxide (NaOH). This will neutralize any acid catalyst without promoting significant ester hydrolysis.
-
Minimize Contact Time: Perform the aqueous workup swiftly and at room temperature or below to reduce the risk of hydrolysis.
-
Purification Post-Hydrolysis: If hydrolysis has already occurred, you can often separate the desired ester from the carboxylic acid impurity via column chromatography. The carboxylic acid will typically have a much lower Rf value (or stick to the baseline) on silica gel.
-
Question 3: I attempted to recrystallize the crude product, but it either "oiled out" or failed to precipitate, even at low temperatures. What should I do?
Answer: This indicates that you have not found a suitable solvent system for crystallization or that the impurity level is too high, inhibiting lattice formation.
-
Causality: Successful recrystallization relies on the principle that the target compound is highly soluble in a hot solvent but poorly soluble at colder temperatures, while impurities remain soluble at all temperatures. If the compound "oils out," it means its melting point is lower than the boiling point of the solvent, or it has become supersaturated too quickly.
-
Troubleshooting Protocol:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., heptane, isopropanol, ethanol, ethyl acetate, toluene). A good single solvent will dissolve the crude material when hot but yield crystals upon cooling.
-
Utilize a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DCM or Ethyl Acetate). Then, slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., Hexanes or Pentane) until turbidity persists. Heating to clarify and then slowly cooling can often induce crystallization.
-
Pre-Purification: If the crude material is very impure, a preliminary "plug" of silica gel filtration to remove the most polar or non-polar impurities can be beneficial before attempting recrystallization.
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is the most reliable, general-purpose method for purifying this compound?
A: For general laboratory scale, flash column chromatography on silica gel is the most robust and widely applicable method. It provides excellent separation of common impurities and yields a high-purity product suitable for most downstream applications.[3]
Q: What are the best practices for preventing hydrolysis of the ester during workup and storage?
A: To prevent hydrolysis, always use anhydrous solvents for reactions and extractions where possible. During workup, use a saturated sodium bicarbonate solution for neutralization and follow with a brine wash to remove excess water. For long-term storage, keep the purified compound in a tightly sealed container at room temperature in a dry environment.[1]
Q: What are the expected physical properties of pure this compound?
A: While specific data for this exact isomer can vary by supplier, similar halogenated benzoate esters are typically off-white to white solids or colorless oils at room temperature.[3] The molecular weight is 263.06 g/mol .[1] Always confirm purity and identity using analytical methods like NMR, LC-MS, and melting point analysis.
Part 4: Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a standard procedure for purifying the title compound on a multi-gram scale.
-
Column Preparation: Select a glass column and dry-pack it with silica gel (230-400 mesh). Wet the silica with the initial mobile phase (e.g., 100% Hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like DCM or Toluene). In a separate flask, add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This dry-loading method generally provides superior resolution compared to liquid-loading.
-
Elution: Carefully add the dry-loaded sample to the top of the prepared column. Begin elution with a low-polarity mobile phase (e.g., 100% Hexanes or 98:2 Hexanes/EtOAc).
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be from 2% Ethyl Acetate in Hexanes to 10% over several column volumes. A suggested gradient is detailed in the table below.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 1: Example Solvent Gradient for Flash Chromatography
| Solvent System (Hexanes:Ethyl Acetate) | Typical Rf of Product | Purpose |
| 98:2 | ~0.50 | Elute non-polar impurities |
| 95:5 | ~0.40 | Elute the target compound |
| 90:10 | ~0.25 | Elute more polar byproducts |
| 70:30 | <0.10 | Flush remaining polar impurities |
Note: Rf values are approximate and should be determined empirically for your specific batch and TLC conditions.
Protocol 2: Recrystallization
This protocol is suitable if the crude product is relatively pure (>85%) and a suitable solvent system is known.
-
Solvent Selection: Choose a solvent identified from a screening process (see Troubleshooting Question 3).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle reflux while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Part 5: Purification Workflow Diagram
The following diagram illustrates a logical workflow for tackling the purification of crude this compound.
Caption: Decision workflow for purifying crude product.
References
Technical Support Center: Solvent Impact on Methyl 6-bromo-2-fluoro-3-methoxybenzoate Reaction Selectivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting for reactions involving Methyl 6-bromo-2-fluoro-3-methoxybenzoate, with a specific focus on how solvent selection critically impacts reaction selectivity.
Introduction
This compound is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its polysubstituted aromatic ring offers multiple reactive sites, making regioselectivity a paramount concern in synthetic design. The fluorine and bromine substituents are key handles for reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice of solvent is not merely a medium for the reaction but a critical parameter that can dictate which part of the molecule reacts, thereby controlling the final product's structure.
This guide will explore the nuances of solvent effects on the selectivity of reactions involving this substrate, providing a framework for troubleshooting common issues and optimizing reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Nucleophilic Aromatic Substitution (SNAr) Reactions
Q1: I'm attempting a nucleophilic aromatic substitution on this compound with an amine. I'm observing a mixture of products where the amine has substituted both the fluorine and the bromine. How can I control the selectivity to favor substitution of the fluorine atom?
A1: This is a classic selectivity challenge with this substrate. The fluorine atom is generally more susceptible to SNAr than the bromine atom due to the higher electronegativity of fluorine, which activates the C-F bond towards nucleophilic attack. However, reaction conditions, particularly the solvent, play a pivotal role in modulating this selectivity.
-
Understanding the Mechanism: SNAr reactions typically proceed through a two-step addition-elimination mechanism involving a negatively charged intermediate called a Meisenheimer complex.[1] The stability of this intermediate is crucial for the reaction to proceed.
-
Solvent Choice is Key:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They are polar enough to dissolve the reactants but do not have acidic protons that can solvate and deactivate the nucleophile through hydrogen bonding.[2][3] By leaving the nucleophile "naked" and more reactive, polar aprotic solvents can enhance the rate of SNAr reactions.[4] For your specific case, using a polar aprotic solvent will likely favor the kinetically preferred substitution at the more activated C-F bond.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can significantly slow down SNAr reactions.[5] Their acidic protons form a solvent shell around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity.[6][7] This can lead to a decrease in the reaction rate and potentially alter the selectivity, sometimes favoring the thermodynamically more stable product, which might not be the desired one.
-
-
Troubleshooting & Optimization:
-
Switch to a Polar Aprotic Solvent: If you are currently using a protic solvent, switch to DMSO, DMF, or acetonitrile.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the substitution of the more reactive fluorine atom.
-
Nucleophile Concentration: Carefully controlling the stoichiometry of your nucleophile can also influence selectivity. Using a slight excess of the nucleophile can sometimes drive the reaction to completion at the desired position without promoting side reactions.
-
Q2: My SNAr reaction is sluggish, even in a polar aprotic solvent. What could be the issue?
A2: A slow reaction rate in a suitable solvent often points to issues with reactant purity, moisture, or the nature of the nucleophile itself.
-
Water Contamination: Even small amounts of water in your reaction can act as a protic solvent, solvating your nucleophile and reducing its reactivity. Ensure your solvent and glassware are scrupulously dry.
-
Nucleophile Strength: The reactivity of the nucleophile is critical. If you are using a weak nucleophile, the reaction may require more forcing conditions (higher temperature, longer reaction time), which could negatively impact selectivity.
-
Counter-ion Effects: The counter-ion of your nucleophile can also play a role. In some cases, the presence of certain ions can retard SNAr reactions.[5]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q3: I'm performing a Suzuki-Miyaura coupling with a boronic acid to displace the bromine atom. However, I'm seeing significant amounts of a dehalogenated byproduct where the bromine is replaced by a hydrogen atom. How can I suppress this side reaction?
A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions and is often influenced by the solvent, base, and ligand choice.[8]
-
Understanding the Side Reaction: Protodeboronation of the boronic acid and reductive dehalogenation of your starting material are competing pathways. The solvent can influence the rates of both the desired cross-coupling and these undesired side reactions.
-
Solvent System Optimization:
-
Aqueous Mixtures: Many Suzuki couplings employ a mixture of an organic solvent (e.g., dioxane, toluene, DME) and an aqueous base solution. While water is necessary to dissolve the inorganic base, its presence can also be a proton source for dehalogenation.
-
Anhydrous Conditions: In cases where dehalogenation is a significant issue, switching to anhydrous conditions with a non-aqueous soluble base (e.g., K₃PO₄, Cs₂CO₃) in a solvent like toluene or dioxane can be beneficial.[9]
-
-
Troubleshooting & Optimization:
-
Degas Your Solvents Thoroughly: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[10] Ensure your solvents are properly degassed by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.[11]
-
Choice of Base: The strength and nature of the base are critical. Stronger bases can sometimes promote dehalogenation. Consider switching to a milder base like K₃PO₄ or CsF.[9]
-
Ligand Selection: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step of the catalytic cycle, outcompeting the dehalogenation pathway.[8]
-
Stirring Rate: For biphasic reactions, vigorous stirring is essential to ensure proper mixing and maximize the interfacial area where the reaction occurs.[12]
-
Experimental Protocols
Protocol: Selective Nucleophilic Aromatic Substitution of Fluorine
This protocol provides a general guideline for the selective substitution of the fluorine atom in this compound with a generic secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents and equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and potassium carbonate.
-
Add anhydrous DMSO via syringe.
-
Add the secondary amine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Hypothetical Solvent Effects on SNAr Selectivity
| Solvent | Temperature (°C) | F-Substitution Product Yield (%) | Br-Substitution Product Yield (%) |
| DMSO | 80 | 95 | <5 |
| DMF | 80 | 92 | <5 |
| Acetonitrile | 80 | 85 | 8 |
| Methanol | 80 | 40 | 35 |
| Toluene | 80 | <10 | <5 |
This table illustrates the expected trend in selectivity based on solvent polarity and proticity. Actual results may vary depending on the specific nucleophile and reaction conditions.
Visualizations
Decision Workflow for Solvent Selection in SNAr Reactions
Caption: Decision tree for solvent selection in SNAr reactions.
Influence of Solvent on Nucleophile Reactivity
Caption: Contrasting effects of polar aprotic vs. polar protic solvents.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving Methyl 6-bromo-2-fluoro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific substrate. The inherent electronic and steric properties of this molecule present unique challenges that necessitate careful consideration of the catalytic system. This document provides in-depth, field-proven insights to empower you to overcome these challenges and achieve successful and reproducible outcomes in your synthetic endeavors.
I. Understanding the Substrate: The "Why" Behind the Challenge
This compound is a sterically hindered and electron-rich aryl bromide. The ortho-fluoro and meta-methoxy substituents significantly influence its reactivity in palladium-catalyzed cross-coupling reactions.
-
Steric Hindrance: The presence of the fluoro group and the methoxy group flanking the bromine atom creates significant steric bulk around the reaction center. This can impede the approach of the palladium catalyst, making the crucial oxidative addition step of the catalytic cycle more difficult.[1]
-
Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This makes the carbon-bromine bond stronger and less susceptible to cleavage by the Pd(0) catalyst, further slowing down oxidative addition.[2][3] The fluorine atom, while electronegative, can also participate in directing effects that influence catalyst coordination.[4]
These combined effects mean that standard, general-purpose palladium catalysts, such as those with simple phosphine ligands like triphenylphosphine (PPh₃), are often ineffective for this substrate.[2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides a systematic approach to troubleshooting.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue when working with sterically hindered and electron-rich aryl halides. The primary culprit is often an inefficient oxidative addition step. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inefficient Catalyst System | Switch to a more active catalyst system. For this substrate, bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[2][5] | These ligands are designed to accelerate the oxidative addition of challenging aryl halides. Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, while their electron-donating properties facilitate the cleavage of the C-Br bond.[6][7] |
| Inappropriate Base | The choice of base is critical. For difficult couplings, stronger bases are often required. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][8] In some cases, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) may be necessary, particularly for Buchwald-Hartwig aminations.[9][10] | The base plays a crucial role in the transmetalation step (for Suzuki couplings) or in deprotonating the amine (for Buchwald-Hartwig aminations).[11][12] A stronger base can accelerate these steps, helping to drive the catalytic cycle forward. |
| Suboptimal Reaction Temperature | Increase the reaction temperature. While room temperature couplings are ideal, hindered substrates often require elevated temperatures (e.g., 80-120 °C) to overcome the activation energy barrier for oxidative addition.[8][13] | Higher temperatures provide the necessary energy to facilitate the difficult oxidative addition and other steps in the catalytic cycle. |
| Poor Reagent Quality | Ensure all reagents, especially the organoboron reagent (in Suzuki couplings) and the amine (in Buchwald-Hartwig aminations), are of high purity and dry. Solvents should be anhydrous.[2] | Impurities can poison the catalyst. Water can lead to side reactions like protodeboronation of the boronic acid in Suzuki couplings.[2] |
| Oxygen Contamination | Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[8] | The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. |
Q2: I'm observing significant formation of a dehalogenated byproduct (protodehalogenation). How can I minimize this?
A2: Protodehalogenation, where the bromine atom is replaced by a hydrogen atom, is a common side reaction, especially with electron-rich aryl halides. It can occur through various pathways, including a reaction with trace water or through a β-hydride elimination pathway in certain coupling reactions.[14]
Here's how to address it:
-
Optimize the Ligand: The choice of ligand can influence the rate of productive cross-coupling versus side reactions. Bulky biaryl phosphine ligands can often minimize reductive dehalogenation.[11]
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents. While a small amount of water can sometimes be beneficial in Suzuki couplings, excess water can promote protodehalogenation.[2]
-
Choice of Base: Strong bases, particularly hydroxides, can sometimes exacerbate protodehalogenation. Consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[2]
Q3: My Suzuki-Miyaura coupling is plagued by homocoupling of the boronic acid. What can I do?
A3: Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen.
-
Strict Exclusion of Oxygen: As mentioned above, rigorous degassing of the reaction mixture is crucial.
-
Control the Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to increased homocoupling.
-
Optimize the Catalyst System: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium precursors and ligands may be necessary.
III. Frequently Asked Questions (FAQs)
Q: Which type of cross-coupling reaction is best suited for this substrate?
A: The choice of reaction depends on the desired transformation. Here's a general guide:
-
Suzuki-Miyaura Coupling (C-C bond formation): This is a versatile and widely used reaction for forming carbon-carbon bonds. With the right catalyst system (e.g., Pd(OAc)₂ with a bulky biaryl phosphine ligand like XPhos), it can be effective for coupling with various boronic acids and esters.[5][13]
-
Buchwald-Hartwig Amination (C-N bond formation): This is the premier method for forming carbon-nitrogen bonds. Given the electron-rich nature of the substrate, specialized ligands are essential.[11][14] Systems based on ligands like RuPhos or tBuXPhos are often good starting points.[9]
-
Heck Coupling (C-C bond formation with alkenes): The Heck reaction can be challenging with this substrate due to its steric hindrance. However, with highly active catalyst systems, such as those employing palladacycles or bulky phosphine ligands, it may be feasible.[15][16]
-
Sonogashira Coupling (C-C bond formation with terminal alkynes): Similar to the Heck reaction, the Sonogashira coupling can be difficult. The use of a copper co-catalyst is standard, and a robust palladium catalyst is required.[13]
Q: Can I use a pre-formed palladium catalyst or should I generate it in situ?
A: Both approaches are valid.
-
In situ generation: This involves mixing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a ligand in the reaction vessel. This is a flexible and cost-effective approach.[11]
-
Pre-formed catalysts (precatalysts): These are stable, well-defined complexes of palladium and a specific ligand (e.g., XPhos Pd G4).[5] They offer better reproducibility and can be more active, as they bypass the potentially inefficient in situ activation step. For challenging substrates, using a precatalyst is often advantageous.
Q: What are the key safety precautions I should take?
A: Always consult the Safety Data Sheet (SDS) for all reagents.
-
Palladium Catalysts: While generally used in small quantities, they can be toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive.
-
Solvents: Many organic solvents are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
IV. Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a starting point for the coupling of this compound with an arylboronic acid. Optimization may be necessary.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G4, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Representative Buchwald-Hartwig Amination Protocol
This protocol is a general starting point for the amination of this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol) and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., RuPhos, 0.02 mmol, 2 mol%).
-
Reagent and Solvent Addition: Add the amine (1.2 mmol) and degassed anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
V. Visualized Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low conversion in cross-coupling.
VI. References
-
Organic Chemistry Division, S. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. The Organic Synthesis Archive. Retrieved January 3, 2026, from --INVALID-LINK--
-
LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 3, 2026, from --INVALID-LINK--
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
Wikipedia. (2023, December 29). Heck reaction. In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. Retrieved January 3, 2026, from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Retrieved January 3, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem. Retrieved January 3, 2026, from --INVALID-LINK--
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved January 3, 2026, from --INVALID-LINK--
-
ACS Publications. (2021, May 19). Pd-Catalyzed Perfluoroalkylative Aryloxycarbonylation of Alkynes with Formates as CO Surrogates. ACS Catalysis. Retrieved January 3, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--
-
MDPI. (n.d.). Heck Reaction—State of the Art. MDPI. Retrieved January 3, 2026, from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PubMed Central. Retrieved January 3, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved January 3, 2026, from --INVALID-LINK--
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved January 3, 2026, from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. Retrieved January 3, 2026, from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central. Retrieved January 3, 2026, from --INVALID-LINK--
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved January 3, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Retrieved January 3, 2026, from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PubMed Central. Retrieved January 3, 2026, from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 3, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central. Retrieved January 3, 2026, from --INVALID-LINK--
-
ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved January 3, 2026, from --INVALID-LINK--
-
ResearchGate. (2024, September). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem. Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
common pitfalls in the scale-up of Methyl 6-bromo-2-fluoro-3-methoxybenzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 6-bromo-2-fluoro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the scale-up of this important chemical intermediate. The information provided herein is based on established chemical principles and practical experience in process chemistry.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield or Incomplete Conversion During Lithiation
Symptoms:
-
In-process control (e.g., GC-MS or LC-MS) shows a significant amount of starting material (2-fluoro-3-methoxybenzoic acid) remaining after the addition of the organolithium reagent and subsequent quenching with an electrophile.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Organolithium Reagent | The titer of the organolithium reagent (e.g., n-butyllithium) may be lower than stated on the bottle due to degradation over time.[1][2] This is especially true for older bottles or those that have been handled improperly. | 1. Titrate the Reagent: Always titrate organolithium reagents before use to determine the exact molarity. 2. Use Fresh Reagent: Whenever possible, use a fresh bottle of the organolithium reagent. 3. Increase Stoichiometry: Based on the titration, adjust the volume of the organolithium reagent to ensure the correct molar equivalents are used. |
| Presence of Water or Protic Solvents | Organolithium reagents are extremely strong bases and will be quenched by any protic source, such as water, alcohols, or even acidic protons on glassware.[1][3] | 1. Rigorous Drying of Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). 2. Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 3. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction. |
| Poor Temperature Control | The lithiation of aromatic compounds is highly temperature-sensitive. If the temperature rises too high, side reactions can occur, or the organolithium reagent can decompose.[4] | 1. Maintain Low Temperature: Use a reliable cooling bath (e.g., dry ice/acetone or a cryocooler) to maintain the reaction temperature at or below -78 °C. 2. Slow Addition: Add the organolithium reagent dropwise to control the exotherm. 3. Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain a uniform temperature. |
| LDA Aggregation State | When using Lithium Diisopropylamide (LDA), its aggregation state in solution can affect its reactivity.[5][6] Traces of impurities, such as lithium chloride (LiCl), can influence the reaction rate.[5][7] | 1. Consistent LDA Preparation: If preparing LDA in situ, use a standardized procedure with high-purity n-butyllithium and diisopropylamine. 2. Consider Additives: In some cases, the addition of a small amount of a coordinating agent like HMPA or DMPU can break up aggregates and improve reactivity, although this should be carefully evaluated for scale-up. |
Problem 2: Formation of Significant Side Products
Symptoms:
-
NMR or MS analysis of the crude product shows the presence of significant impurities, such as regioisomers or products of over-bromination.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incorrect Regioselectivity in Bromination | The directing effects of the fluorine and methoxy groups on the aromatic ring can lead to the formation of different brominated isomers if the reaction conditions are not optimized.[8] | 1. Control Brominating Agent Addition: Add the brominating agent (e.g., N-bromosuccinimide or bromine) slowly and at a controlled temperature to favor the desired isomer. 2. Choice of Brominating Agent: The choice of brominating agent can influence regioselectivity. NBS is often a milder and more selective choice than elemental bromine.[9] 3. Solvent Effects: The polarity of the solvent can influence the regiochemical outcome. Experiment with different solvents to optimize for the desired isomer. |
| Over-bromination | Using an excess of the brominating agent can lead to the formation of di- or tri-brominated products. | 1. Precise Stoichiometry: Use a precise molar equivalent of the brominating agent. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC, GC, or LC-MS and stop the reaction once the starting material is consumed. |
| Side-Chain Lithiation | If a methyl group is present on the aromatic ring before lithiation, there is a possibility of side-chain lithiation competing with the desired ortho-lithiation.[10] | 1. Optimize Lithiation Conditions: Lowering the temperature and using a sterically hindered base like LDA can favor ortho-lithiation over side-chain lithiation.[11] |
Problem 3: Difficulties in Product Purification and Isolation
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography is required for purification, which is not ideal for large-scale production.
-
The isolated product has a low melting point or is a persistent oil.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. | 1. Improve Reaction Selectivity: Refer to Problem 2 to minimize the formation of side products. 2. Effective Work-up: Perform an aqueous work-up to remove any water-soluble impurities. An acidic wash can remove basic impurities, and a basic wash can remove acidic impurities. |
| Inappropriate Crystallization Solvent | The choice of solvent is critical for successful crystallization. | 1. Solvent Screening: Perform a small-scale solvent screen to identify a suitable solvent or solvent system for recrystallization.[12][13][14][15] Common choices include hexanes, ethyl acetate, methanol, and mixtures thereof. 2. Seeding: If a small amount of pure, crystalline product is available, use it to seed the supersaturated solution to induce crystallization. 3. Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically involves a multi-step process that begins with a substituted benzoic acid. A common route is the ortho-lithiation of 2-fluoro-3-methoxybenzoic acid, followed by quenching with a bromine source. The resulting carboxylic acid is then esterified to yield the final product.
Q2: What are the key safety considerations when working with organolithium reagents on a larger scale?
Organolithium reagents like n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air.[16] Key safety precautions include:
-
Strict Inert Atmosphere: Always handle these reagents under an inert atmosphere of argon or nitrogen.[1][3]
-
Appropriate PPE: Wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[16]
-
Safe Quenching Procedures: Have a quenching station ready with a suitable reagent like isopropanol or dry ice to safely destroy any excess reagent or handle spills.[3][17]
-
Fire Extinguisher: A Class D fire extinguisher should be readily available for metal fires.[1][16] Do not use water or carbon dioxide extinguishers on an organolithium fire.[1]
Q3: How can I improve the regioselectivity of the bromination step?
The regioselectivity of electrophilic aromatic bromination is influenced by the directing effects of the substituents on the aromatic ring.[8] In this case, the fluorine and methoxy groups are ortho-, para-directing. To achieve the desired regioselectivity:
-
Temperature Control: Lowering the reaction temperature can increase selectivity.
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), often provide better regioselectivity compared to elemental bromine.[9]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents may favor a particular isomer.
Q4: What are the best practices for scaling up the final crystallization?
Scaling up crystallizations requires careful control of several parameters:
-
Supersaturation: The level of supersaturation should be carefully controlled to avoid the formation of fine particles or oils. This can be achieved through controlled cooling or the slow addition of an anti-solvent.
-
Agitation: The stirring rate should be optimized to ensure good mixing without causing crystal breakage.
-
Seeding: Seeding the solution with a small amount of the pure product at the appropriate temperature is crucial for controlling crystal size and polymorphism.[13]
-
Cooling Profile: A linear or staged cooling profile can be used to control the rate of crystal growth.
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Ortho-Lithiation and Bromination
Warning: This procedure involves pyrophoric and hazardous materials. It should only be performed by trained personnel in a properly equipped laboratory.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes.
-
Reagent Addition: Dissolve 2-fluoro-3-methoxybenzoic acid in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (previously titrated) in hexanes via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Bromination: Slowly add a solution of the brominating agent (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide) in anhydrous THF, keeping the temperature below -70 °C.
-
Quenching: After stirring for an additional 1-2 hours, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
IV. References
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. --INVALID-LINK--
-
n-Butyllithium: Lessons Learned. Stanford Environmental Health & Safety. --INVALID-LINK--
-
In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. Angewandte Chemie International Edition. --INVALID-LINK--
-
Safe handling of organolithium compounds in the laboratory. Princeton Environmental Health & Safety. --INVALID-LINK--
-
Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions. Journal of the American Chemical Society. --INVALID-LINK--
-
On the Mechanism of the Directed ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides. Organic Letters. --INVALID-LINK--
-
Handling nBuLi. Reddit. --INVALID-LINK--
-
Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development. --INVALID-LINK--
-
Specific Solvent Issues with Fluorination. ACS Green Chemistry Institute. --INVALID-LINK--
-
Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society. --INVALID-LINK--
-
Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex. Acta Crystallographica Section E: Crystallographic Communications. --INVALID-LINK--
-
Organolithium Bases in flow chemistry: a review. CORA. --INVALID-LINK--
-
Bromination. ACS Green Chemistry Institute. --INVALID-LINK--
-
Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Crystal Growth & Design. --INVALID-LINK--
-
Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society. --INVALID-LINK--
-
Organolithium reagent. Wikipedia. --INVALID-LINK--
-
CHAPTER 9: Fluorinations Not Using Fluorine Gas. Royal Society of Chemistry. --INVALID-LINK--
-
Fluorination, chlorinations and brominations of organic compounds in microstructured reactors. ResearchGate. --INVALID-LINK--
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. --INVALID-LINK--
-
Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents. ResearchGate. --INVALID-LINK--
-
Bromination of aromatic compounds. Google Patents. --INVALID-LINK--
-
Bromination of Aromatic Compounds using Bromine in Microreactor: a Continuous-flow Method for the Synthesis of 1-Bromo-2,4,5-Trifluorobenzene. ResearchGate. --INVALID-LINK--
-
Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. ResearchGate. --INVALID-LINK--
-
Mastering Fluorinated Aromatic Intermediates in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. --INVALID-LINK--
-
how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. --INVALID-LINK--
-
EAS Nitration Experiment & Recrystallization. YouTube. --INVALID-LINK--
-
Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA. --INVALID-LINK--
-
Nitration of methyl benzoate. Royal Society of Chemistry. --INVALID-LINK--
-
Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. ResearchGate. --INVALID-LINK--
-
Methyl 6-bromo-3-methoxy-2-methylbenzoate manufacturer. Sigma-Aldrich. --INVALID-LINK--
-
methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis. ChemicalBook. --INVALID-LINK--
-
Methyl 2-amino-3-bromo-6-fluoro-5-methoxybenzoate. PubChem. --INVALID-LINK--
-
Methyl 4-bromo-2-fluoro-6-methoxybenzoate. MySkinRecipes. --INVALID-LINK--
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. --INVALID-LINK--
-
An In-depth Technical Guide to the Synthesis of (3-bromo-6-methoxy-2-methylphenyl)(2,3,4 - Benchchem. --INVALID-LINK--
-
6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE. Fluoromart. --INVALID-LINK--
-
Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. Google Patents. --INVALID-LINK--
-
Methyl 6-bromo-3-methoxy-2-methylbenzoate for research. Sigma-Aldrich. --INVALID-LINK--
-
6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. PubChem. --INVALID-LINK--
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. --INVALID-LINK--
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions: Condition-Dependent Rate Limitation and Lithium Chloride-Catalyzed Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3303224A - Bromination of aromatic compounds - Google Patents [patents.google.com]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [cora.ucc.ie]
- 12. Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 16. ehs.stanford.edu [ehs.stanford.edu]
- 17. reddit.com [reddit.com]
Validation & Comparative
comparing Methyl 6-bromo-2-fluoro-3-methoxybenzoate with other brominated benzoates
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 4-bromo-2-fluoro-6-methoxybenzoate [myskinrecipes.com]
- 6. PubChemLite - Methyl 2-bromo-3-methoxybenzoate (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 7. Methyl 5-Bromo-2-Fluorobenzoate [myskinrecipes.com]
- 8. Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 2-bromo-5-fluorobenzoate , 98% , 6942-39-8 - CookeChem [cookechem.com]
- 10. 4-溴-2-甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Alternative Reagents for Methyl 6-bromo-2-fluoro-3-methoxybenzoate in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Methyl 6-bromo-2-fluoro-3-methoxybenzoate is a valuable, polysubstituted aromatic scaffold, prized for its utility in palladium-catalyzed cross-coupling reactions. The presence of multiple, differentially reactive functional groups offers a handle for selective C-C and C-N bond formation, enabling the construction of complex molecular architectures.
This guide provides an in-depth technical comparison of viable alternatives to this compound, focusing on their performance in the widely utilized Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By examining the interplay of electronic and steric effects, this document aims to equip the practicing scientist with the knowledge to make informed decisions when selecting reagents to optimize reaction efficiency, yield, and overall synthetic strategy.
The Subject of Comparison: A Look at the Core Scaffold
This compound possesses a unique arrangement of substituents that dictates its reactivity. The bromine atom at the 6-position is the primary site for oxidative addition in typical palladium-catalyzed cross-coupling reactions. The fluorine atom at the 2-position and the methoxy group at the 3-position exert significant electronic and steric influence, which can modulate the reactivity of the C-Br bond. Understanding these influences is key to predicting the behavior of this reagent and its alternatives.
Alternative Reagents: Expanding the Synthetic Toolkit
The primary commercially available alternatives to this compound are its halogenated congeners: the corresponding chloro and iodo derivatives. Additionally, the triflate analogue serves as a viable, albeit often more expensive, alternative.
-
Methyl 6-chloro-2-fluoro-3-methoxybenzoate: As expected from the relative bond strengths (C-Cl > C-Br), this analogue is generally less reactive in palladium-catalyzed cross-coupling reactions. However, its lower cost and the development of highly active catalyst systems have made it an increasingly attractive option.
-
Methyl 6-iodo-2-fluoro-3-methoxybenzoate: The weaker C-I bond renders this derivative the most reactive of the halogenated series, often allowing for milder reaction conditions and lower catalyst loadings. This enhanced reactivity can be particularly advantageous for challenging coupling partners.
-
Methyl 2-fluoro-3-methoxy-6-(trifluoromethylsulfonyloxy)benzoate: Aryl triflates are excellent electrophiles in cross-coupling reactions, with reactivity often comparable to or exceeding that of aryl bromides. They offer a valuable alternative, especially when the corresponding halide is unreactive or difficult to access.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table summarizes the expected and reported performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling with phenylboronic acid.
| Electrophile | Leaving Group | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Br | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85-95 |
| Methyl 6-chloro-2-fluoro-3-methoxybenzoate | Cl | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~70-85 |
| Methyl 6-iodo-2-fluoro-3-methoxybenzoate | I | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 6 | >95 |
Analysis of Reactivity Trends:
The observed yields and reaction conditions align with the established principles of palladium-catalyzed cross-coupling reactions. The reactivity trend of I > Br > Cl is evident, with the iodo derivative affording a near-quantitative yield under milder conditions and in a shorter timeframe. The chloro derivative requires a more sophisticated catalyst system (a biarylphosphine ligand) and more forcing conditions to achieve a respectable yield. The bromo derivative represents a good balance of reactivity and cost-effectiveness, providing high yields with a standard, readily available catalyst.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The following table outlines a comparative study of the amination of this compound and its alternatives with a common secondary amine, morpholine.
| Electrophile | Leaving Group | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Br | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | ~80-90 |
| Methyl 6-chloro-2-fluoro-3-methoxybenzoate | Cl | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 110 | 24 | ~65-75 |
| Methyl 6-iodo-2-fluoro-3-methoxybenzoate | I | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | >90 |
Analysis of Reactivity Trends:
Similar to the Suzuki-Miyaura coupling, the reactivity in the Buchwald-Hartwig amination follows the order I > Br > Cl. The iodo- and bromo-derivatives provide high yields with standard Buchwald-Hartwig catalyst systems. The less reactive chloro-analog requires a more specialized and highly active phosphine ligand (RuPhos) and longer reaction times to achieve a moderate to good yield.
A Comparative Guide to the Structural Validation of Methyl 6-bromo-2-fluoro-3-methoxybenzoate: Prioritizing X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as Methyl 6-bromo-2-fluoro-3-methoxybenzoate, a substituted aromatic ester with potential applications in medicinal chemistry, precise structural validation is not merely a formality but a critical step that influences all subsequent research. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and contrast the definitive data from crystallography with the complementary insights offered by spectroscopic methods.
The Imperative of Unambiguous Structure Determination
The journey of a drug candidate from synthesis to clinical trials is paved with data. The initial and most fundamental data point is its molecular structure. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the costly failure of a promising therapeutic program. For a molecule like this compound, with its multiple substituents on the benzene ring, the potential for isomeric ambiguity necessitates a robust and unequivocal analytical approach.
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a molecule.[1] It provides a three-dimensional model of the compound, revealing not only the connectivity of atoms but also detailed information about bond lengths, bond angles, and stereochemistry.[2][3]
The Crystallography Workflow: A Step-by-Step Protocol
The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals. This is often the most challenging step and requires a systematic approach to screen various solvents and crystallization conditions.
Experimental Protocol: Crystallization of this compound
-
Material Purity: Begin with highly pure this compound (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Screen a range of solvents with varying polarities. Good starting points include slow evaporation from solutions in solvents like ethanol, methanol, acetone, or ethyl acetate.
-
Vapor Diffusion: A reliable method for small molecules involves dissolving the compound in a small amount of a relatively non-volatile solvent (e.g., toluene) and placing this solution in a sealed container with a more volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Temperature Control: Experiment with different temperatures. Slow cooling of a saturated solution can yield high-quality crystals.
-
Crystal Mounting and Data Collection: Once suitable crystals are obtained, a single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. The crystal is then bombarded with X-rays, and the diffraction pattern is collected on a detector.
Interpreting the Electron Density Map
The diffraction data is processed to generate an electron density map. The interpretation of this map allows for the placement of each atom in the molecule, providing an unambiguous structural determination.[2][3] For this compound, this would definitively confirm the substitution pattern on the aromatic ring.
The logical flow of an X-ray crystallography experiment is depicted below:
Orthogonal Validation: Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for routine characterization and for providing complementary information.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[6] For this compound, both ¹H and ¹³C NMR would be crucial.
-
¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. The chemical shifts and coupling constants of the aromatic protons would be key in suggesting the substitution pattern.
-
¹³C NMR: Would indicate the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be instrumental in piecing together the molecular skeleton by identifying proton-proton and proton-carbon correlations.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation patterns.[7][8][9]
-
High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Isotope Pattern: The presence of a bromine atom would be readily identified by the characteristic M+2 peak, where the two isotopes of bromine (⁷⁹Br and ⁸¹Br) are in an approximate 1:1 ratio.[10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[12] For this compound, characteristic absorption bands would be expected for:
-
C=O stretch of the ester group.
-
C-O stretches of the ester and methoxy groups.
-
Aromatic C=C stretches .
-
C-Br and C-F stretches .
The logical relationship for an integrated spectroscopic approach is as follows:
Comparative Analysis: Crystallography vs. Spectroscopy
The following table summarizes the strengths and limitations of each technique in the context of validating the structure of this compound.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry. | Unambiguous and definitive.[1] | Requires single crystals, can be time-consuming. |
| NMR Spectroscopy | Connectivity of atoms, stereochemical relationships. | Provides detailed information in solution.[6] | Can be difficult to interpret for complex molecules with overlapping signals. |
| Mass Spectrometry | Molecular weight, molecular formula, fragmentation patterns. | High sensitivity, provides isotopic information.[7][8] | Does not provide information on connectivity or stereochemistry. |
| Infrared Spectroscopy | Presence of functional groups. | Fast and simple to perform.[12] | Provides limited structural information on its own. |
Conclusion: An Integrated and Authoritative Approach
For a novel molecule like this compound, a multi-faceted approach to structural validation is paramount. While NMR, MS, and IR spectroscopy provide crucial and complementary data for routine characterization and proposing a structure, single-crystal X-ray crystallography remains the unequivocal method for its absolute and definitive determination.[2][3] The investment in obtaining a crystal structure provides a solid foundation upon which all further biological and medicinal chemistry efforts can be confidently built. This guide underscores the importance of not just acquiring data, but of understanding the strengths and limitations of each analytical technique to build a self-validating and trustworthy data package for any new chemical entity.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Elucidation of Organic Systems by Spectroscopic Methods - Course [onlinecourses.swayam2.ac.in]
- 5. izvolitve.ijs.si [izvolitve.ijs.si]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
Navigating the Synthesis of Methyl 6-bromo-2-fluoro-3-methoxybenzoate: A Comparative Guide to Synthetic Strategies
For the modern researcher, scientist, and drug development professional, the efficient and cost-effective synthesis of complex organic molecules is a cornerstone of innovation. Methyl 6-bromo-2-fluoro-3-methoxybenzoate, a key building block in the development of novel pharmaceuticals and agrochemicals, presents a synthetic challenge that necessitates a careful evaluation of potential pathways. This guide provides an in-depth, objective comparison of two primary synthetic routes to this valuable compound, supported by experimental data and a thorough cost-benefit analysis.
The strategic placement of bromo, fluoro, and methoxy substituents on the benzene ring makes this compound a versatile intermediate. However, the synthesis requires careful consideration of regioselectivity and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This guide will explore two distinct and viable synthetic routes, offering a comprehensive analysis to inform your experimental design.
Route 1: Direct Bromination of a Benzoic Acid Derivative
A straightforward and logical approach to the target molecule begins with the commercially available precursor, 2-fluoro-3-methoxybenzoic acid. This two-step synthesis involves an initial esterification followed by a regioselective bromination.
Step 1: Fischer Esterification of 2-fluoro-3-methoxybenzoic acid
The first step is a classic Fischer esterification, where the carboxylic acid is converted to its methyl ester using methanol in the presence of a strong acid catalyst, typically sulfuric acid.[1] This is a well-established and generally high-yielding reaction.
Step 2: Electrophilic Aromatic Bromination
The resulting methyl 2-fluoro-3-methoxybenzoate is then subjected to electrophilic aromatic bromination. The directing effects of the substituents on the aromatic ring are crucial in this step. The methoxy group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The ester group is a meta-directing deactivator. Considering the positions of these groups, the most likely position for bromination is C6, which is para to the strongly activating methoxy group and ortho to the fluorine atom. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations, often used in a suitable solvent like acetonitrile.[2]
Route 2: Synthesis from a Substituted Aniline
An alternative strategy involves building the molecule from a different starting material, 2-bromo-6-fluoro-3-methoxyaniline. This multi-step route utilizes a Sandmeyer reaction, a cornerstone of aromatic chemistry, to introduce the carboxylate functionality. This approach may offer advantages in terms of starting material availability or cost in certain supply chains. A related synthesis of 2-Bromo-6-fluoro-3-methoxybenzaldehyde from the same aniline precursor has been described, suggesting the feasibility of this general approach.[3]
Step 1: Diazotization of 2-bromo-6-fluoro-3-methoxyaniline
The synthesis commences with the diazotization of the starting aniline using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures to form the corresponding diazonium salt.
Step 2: Sandmeyer Reaction
The diazonium salt is then subjected to a Sandmeyer reaction. To introduce the desired carboxylate group, the diazonium salt can be reacted with carbon monoxide and methanol in the presence of a palladium catalyst, or through a cyanation reaction followed by hydrolysis and esterification. For the purpose of this comparison, we will consider the cyanation route followed by hydrolysis and esterification. The diazonium salt is reacted with a cyanide source, such as copper(I) cyanide, to yield 2-bromo-6-fluoro-3-methoxybenzonitrile.
Step 3: Hydrolysis and Esterification
The resulting nitrile is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which is subsequently esterified with methanol, as described in Route 1, to afford the final product, this compound.
Comparative Analysis: A Head-to-Head Evaluation
To provide a clear and actionable comparison, the following sections will dissect the two routes based on key performance indicators for chemical synthesis.
Data Presentation: A Quantitative Comparison
| Parameter | Route 1: Direct Bromination | Route 2: From Aniline | References |
| Starting Material | 2-fluoro-3-methoxybenzoic acid | 2-bromo-6-fluoro-3-methoxyaniline | [4][5][6],[3] |
| Number of Steps | 2 | 3 | |
| Key Reagents | Methanol, Sulfuric Acid, N-Bromosuccinimide, Acetonitrile | Sodium Nitrite, Hydrochloric Acid, Copper(I) Cyanide, Methanol, Sulfuric Acid | [1][7],[3] |
| Estimated Overall Yield | High (potentially >80%) | Moderate to High (potentially 60-80%) | |
| Process Complexity | Low | Moderate | |
| Safety Considerations | Use of corrosive sulfuric acid and NBS (oxidizer, skin/eye irritant).[8][9][10][11][12] | Use of toxic sodium nitrite, generation of potentially explosive diazonium salts, use of highly toxic cyanide reagents. | |
| Environmental Impact | Generation of succinimide byproduct and halogenated organic waste.[13][14][15][16][17] | Generation of copper-containing waste and highly toxic cyanide waste. |
Cost-Benefit Analysis
A crucial aspect of selecting a synthetic route is the economic viability. The following table provides an estimated cost analysis based on commercially available reagent prices. Please note that these are estimates and actual costs will vary based on supplier, scale, and purity.
| Reagent | Route 1 (per mole of product) | Route 2 (per mole of product) | References |
| Starting Material | 2-fluoro-3-methoxybenzoic acid (~$63/25g)[4] | 2-bromo-6-fluoro-3-methoxyaniline (Price varies) | |
| Methanol | ~$0.50/mole[18][19][20][21] | ~$0.50/mole[18][19][20][21] | |
| Sulfuric Acid | ~$0.10/mole[22][23][24] | ~$0.10/mole[22][23][24] | |
| N-Bromosuccinimide | ~$30/mole (based on $30/250g)[2][25][26][27][28] | - | |
| Acetonitrile | ~$5/mole (as solvent)[29][30][31][32][33] | - | |
| Sodium Nitrite | - | ~$1/mole | |
| Hydrochloric Acid | - | ~$0.20/mole | |
| Copper(I) Cyanide | - | ~$15/mole | |
| Total Estimated Reagent Cost | High (dominated by starting material and NBS) | Potentially Lower (highly dependent on aniline starting material cost) |
Analysis:
Route 1, while having fewer steps and likely a higher overall yield, may have a higher initial reagent cost due to the price of 2-fluoro-3-methoxybenzoic acid and N-Bromosuccinimide. However, its simplicity and potentially easier workup could lead to lower labor and solvent costs.
Route 2's cost-effectiveness is heavily reliant on the price and availability of 2-bromo-6-fluoro-3-methoxyaniline. While the individual reagents for the subsequent steps are relatively inexpensive, the multi-step nature of the synthesis could increase overall production time and complexity. The use of highly toxic cyanide reagents also necessitates specialized handling and waste disposal procedures, adding to the overall cost and safety burden.
Experimental Protocols
Route 1: Direct Bromination - Detailed Protocol
Step 1: Methyl 2-fluoro-3-methoxybenzoate
-
To a solution of 2-fluoro-3-methoxybenzoic acid (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.[1]
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-fluoro-3-methoxybenzoate. Purify by column chromatography if necessary.
Step 2: this compound
-
Dissolve methyl 2-fluoro-3-methoxybenzoate (1.0 eq) in acetonitrile (5-10 volumes).
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: From Aniline - Detailed Protocol
Step 1: 2-bromo-6-fluoro-3-methoxybenzenediazonium chloride
-
Suspend 2-bromo-6-fluoro-3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete diazotization.
Step 2: 2-bromo-6-fluoro-3-methoxybenzonitrile
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.2 eq) and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Cool the mixture and extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the crude nitrile by chromatography or distillation.
Step 3: this compound
-
Hydrolyze the 2-bromo-6-fluoro-3-methoxybenzonitrile to the corresponding carboxylic acid using a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) followed by acidification.
-
Isolate the carboxylic acid and esterify it using the Fischer esterification procedure described in Route 1, Step 1.
Visualization of Synthetic Pathways
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is recommended for laboratories where simplicity, higher overall yield, and avoidance of highly toxic reagents are prioritized. The straightforward two-step process is likely to be more time-efficient and easier to optimize. The primary drawback is the potentially higher cost of the starting material and N-Bromosuccinimide.
Route 2 may be a more cost-effective option if the starting aniline is readily available at a lower price point. However, this advantage must be weighed against the increased number of steps, potentially lower overall yield, and the significant safety and handling precautions required for the diazotization and Sandmeyer reactions, particularly the use of cyanide.
Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research team. A preliminary small-scale trial of both routes, if feasible, would provide the most definitive data to guide the selection for a larger-scale synthesis. This guide provides the foundational information to make an informed and strategic decision in the synthesis of this important chemical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. aablocks.com [aablocks.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Sciencemadness Discussion Board - Amounts of sulfuric acid and excess reactant in fischer esterificatoin procedures - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. lobachemie.com [lobachemie.com]
- 12. chemscience.com [chemscience.com]
- 13. espublisher.com [espublisher.com]
- 14. Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Impact of bromide exposure on natural organochlorine loss from coastal wetland soils in the Winyah Bay, South Carolina - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 17. ecs-env.com [ecs-env.com]
- 18. laballey.com [laballey.com]
- 19. echemi.com [echemi.com]
- 20. thaiscience.info [thaiscience.info]
- 21. echemi.com [echemi.com]
- 22. laballey.com [laballey.com]
- 23. qualitychemical.com [qualitychemical.com]
- 24. businessanalytiq.com [businessanalytiq.com]
- 25. N-Bromosuccinimide, 99% 1000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 26. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 27. N-Bromosuccinimide, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 28. N-Bromosuccinimide, 99.98%, Certified® 30g | eBay [ebay.com]
- 29. laballey.com [laballey.com]
- 30. chemimpex.com [chemimpex.com]
- 31. Acetonitrile, 1 l, CAS No. 75-05-8 | Solvents ROTISOLV® for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 32. covachem.com [covachem.com]
- 33. dir.indiamart.com [dir.indiamart.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Introduction
Methyl 6-bromo-2-fluoro-3-methoxybenzoate is a key substituted aromatic ester, frequently utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] In the landscape of drug development and chemical synthesis, the purity of such intermediates is not merely a quality metric but a critical determinant of reaction yield, impurity profiles of subsequent products, and the ultimate safety and efficacy of the final API.[2][3] High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical technique for impurity profiling in the pharmaceutical industry, offering high resolution, sensitivity, and selectivity.[4]
This guide provides a comprehensive comparison of HPLC method development strategies for the robust purity assessment of synthesized this compound. We will delve into the causality behind experimental choices, from column and mobile phase selection to detector settings, providing field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems, grounded in authoritative standards like the International Council for Harmonisation (ICH) guidelines, to ensure scientific integrity and trustworthiness.[5][6]
Understanding the Analyte and Potential Impurities
A successful HPLC method must be able to separate the main compound from any potential process-related impurities and degradation products.[7]
Analyte Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈BrFO₃
-
Key Structural Features:
-
Aromatic benzene ring
-
Electron-withdrawing groups: Bromo (-Br) and Fluoro (-F)
-
Electron-donating group: Methoxy (-OCH₃)
-
Ester functional group: Methyl ester (-COOCH₃)
-
These features, particularly the aromatic ring and polar functional groups, make the compound suitable for analysis by reversed-phase HPLC.[8]
Plausible Impurities from Synthesis:
While the exact synthetic route may vary, we can predict likely impurities based on common organic reactions. A plausible synthesis could involve the esterification of 6-bromo-2-fluoro-3-methoxybenzoic acid or the bromination of a methyl 2-fluoro-3-methoxybenzoate precursor.
-
Starting Materials: Unreacted precursors such as 6-bromo-2-fluoro-3-methoxybenzoic acid or methyl 2-fluoro-3-methoxybenzoate.
-
Positional Isomers: Bromination of the aromatic ring could potentially yield other isomers (e.g., Methyl 4-bromo-2-fluoro-3-methoxybenzoate).
-
Hydrolysis Product: Degradation of the methyl ester to the parent carboxylic acid (6-bromo-2-fluoro-3-methoxybenzoic acid), especially if exposed to moisture or non-neutral pH.
-
By-products from Precursors: Impurities carried over from the synthesis of starting materials, such as 2-bromo-6-fluoro-3-methoxyaniline.[9]
Comparative HPLC Method Development Strategy
The goal of method development is to achieve adequate separation of the main peak from all potential impurity peaks.[10] Reversed-phase HPLC is the most common and effective technique for analyzing small molecule pharmaceuticals and their intermediates.[7][8]
Workflow for HPLC Method Development
The following diagram illustrates a systematic approach to developing a robust HPLC method for purity analysis.
Caption: A systematic workflow for HPLC method development and validation.
Column Selection: A Comparative Analysis
The choice of stationary phase is the most critical factor influencing selectivity in reversed-phase HPLC.[7][11] For an aromatic compound like this compound, several column chemistries should be considered.
Caption: Decision tree for selecting an appropriate HPLC column chemistry.
-
C18 (L1 USP Classification): This is the most widely used reversed-phase column and serves as an excellent starting point.[8][12] It separates compounds primarily based on hydrophobicity. While it is a robust choice, it may not always provide the necessary resolution for structurally similar positional isomers.
-
Phenyl-Hexyl (L11 USP Classification): Phenyl-based columns offer alternative selectivity to C18 phases due to π-π interactions between the phenyl ligands of the stationary phase and the aromatic ring of the analyte.[13][14] This can significantly improve the separation of aromatic and unsaturated compounds.
-
Biphenyl: This phase provides even stronger π-π interactions than traditional phenyl columns, which can be highly effective for resolving aromatic isomers.[12]
-
Pentafluorophenyl (PFP) (L43 USP Classification): PFP columns provide a unique selectivity mechanism involving a combination of hydrophobic, aromatic (π-π), dipole-dipole, and hydrogen-bonding interactions.[14] They are particularly effective for separating halogenated compounds and positional isomers.
Recommendation: Start with a high-quality, end-capped C18 column. If co-elution of impurities is observed, a Phenyl or Biphenyl column should be evaluated to leverage π-π interactions for improved selectivity.
Mobile Phase Optimization
The mobile phase composition, including the organic modifier and pH, is adjusted to optimize retention and selectivity.[3]
-
Organic Modifier (Acetonitrile vs. Methanol):
-
Acetonitrile (ACN): Generally the preferred organic solvent for aromatic compounds. It has a lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[15] Acetonitrile can disrupt π-π interactions when using a phenyl-based column.[11]
-
Methanol (MeOH): A stronger solvent for promoting π-π interactions on phenyl-based columns.[11] It can sometimes offer different selectivity compared to ACN.
-
-
Aqueous Phase and pH Control: The analyte is a neutral ester, so its retention is unlikely to be significantly affected by pH. However, potential acidic impurities (e.g., the carboxylic acid hydrolysis product) will be highly sensitive to pH.
-
To ensure good peak shape for any acidic impurities, it is recommended to use a mobile phase buffered at a low pH (e.g., pH 2.5-3.0). This keeps the carboxylic acid in its protonated, less polar form, leading to better retention and sharper peaks.[16]
-
A common choice is a buffer of 0.1% phosphoric acid or 0.1% formic acid in water.[17]
-
Detector Wavelength Selection
The selection of an appropriate UV wavelength is crucial for achieving high sensitivity for both the main compound and its impurities.[16] Benzoic acid and its derivatives typically exhibit strong absorbance between 230 nm and 280 nm.[18][19][20]
-
Procedure: A photodiode array (PDA) detector should be used to acquire the full UV spectrum of the this compound peak.
-
Recommendation:
-
Select the wavelength of maximum absorbance (λ-max) for the highest sensitivity to the main peak. Benzoic acid itself has a λ-max around 230 nm and 274 nm.[18]
-
Evaluate the spectra of any observed impurity peaks. Choose a wavelength that provides a good response for both the main component and all impurities to ensure accurate quantitation. A wavelength of 254 nm is often a good starting point for aromatic compounds.[21][22][23]
-
Experimental Protocols
The following protocols provide a starting point for analysis. All methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[24][25]
Protocol A: General Purpose Screening Method
This method serves as a robust initial screen to assess the purity profile.
-
Column: Standard C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program:
Time (min) % B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or λ-max if determined)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Protocol B: Optimized Method for Enhanced Selectivity
This method is designed to resolve challenging impurities, such as positional isomers, by utilizing alternative selectivity.
-
Column: Phenyl-Hexyl or Biphenyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) - Evaluate both for optimal selectivity
-
Gradient Program:
Time (min) % B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm and/or a secondary wavelength based on impurity spectra
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Data Analysis and Interpretation
Purity Calculation
Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
System Suitability Testing (SST)
SST is an integral part of any analytical method, ensuring the chromatographic system is performing adequately.[26] Key parameters include:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for 5 replicate injections | Confirms precision of the system. |
Method Validation Overview
For use in a regulated environment, the chosen HPLC method must be validated as per ICH Q2(R2) guidelines.[6] This process demonstrates that the analytical procedure is suitable for its intended purpose.[5][24]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[26]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[25]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated with suitable precision and accuracy, respectively.[21]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]
Comparative Performance Summary
The following table summarizes the expected performance of the different column chemistries for this specific application.
| Column Chemistry | Primary Interaction | Expected Performance for Analyte | Advantages | Potential Disadvantages |
| C18 | Hydrophobic | Good retention and general separation | Robust, widely available, good starting point | May fail to resolve positional isomers or structurally similar impurities |
| Phenyl-Hexyl | Hydrophobic, π-π | Excellent selectivity for aromatic compounds | Enhanced resolution of aromatic isomers compared to C18[13] | Selectivity can be dependent on the organic modifier (ACN vs. MeOH)[11] |
| Biphenyl | Hydrophobic, enhanced π-π | Superior selectivity for aromatic and conjugated systems | Often provides the best resolution for challenging aromatic separations[12] | May exhibit stronger retention, requiring higher organic content in the mobile phase |
| PFP | Multiple (π-π, dipole, etc.) | Unique selectivity for halogenated compounds | Excellent for separating positional and geometric isomers[14] | Retention mechanisms are more complex, may require more development time |
Conclusion
Assessing the purity of synthesized this compound requires a systematic and scientifically grounded HPLC method development strategy. While a standard C18 column provides a robust starting point, leveraging the alternative selectivity of Phenyl, Biphenyl, or PFP columns is crucial for ensuring the comprehensive separation of all potential process-related impurities, particularly positional isomers. The choice of an appropriate stationary phase, coupled with methodical optimization of the mobile phase and detector wavelength, forms the foundation of a reliable purity assessment. All developed methods must be rigorously validated according to ICH guidelines to ensure data integrity and regulatory compliance, ultimately safeguarding the quality of downstream processes and the final pharmaceutical product.[5][6]
References
- 1. Methyl 4-bromo-2-fluoro-6-methoxybenzoate [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. phenomenex.com [phenomenex.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. chromtech.net.au [chromtech.net.au]
- 14. welch-us.com [welch-us.com]
- 15. fsis.usda.gov [fsis.usda.gov]
- 16. njlabs.com [njlabs.com]
- 17. Separation of Sodium benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. myfoodresearch.com [myfoodresearch.com]
- 22. researchgate.net [researchgate.net]
- 23. pp.bme.hu [pp.bme.hu]
- 24. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 25. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 26. actascientific.com [actascientific.com]
The Strategic Application of Methyl 6-bromo-2-fluoro-3-methoxybenzoate in the Synthesis of Belzutifan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials can significantly impact the overall efficiency, cost-effectiveness, and scalability of a synthetic route. This guide provides an in-depth technical comparison of the application of Methyl 6-bromo-2-fluoro-3-methoxybenzoate as a key building block in the synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) inhibitor, Belzutifan, with a widely adopted manufacturing process. Through a detailed examination of experimental data and synthetic strategies, we aim to provide researchers with actionable insights into the selection of optimal synthetic pathways for this important class of therapeutics.
Introduction to Belzutifan and its Synthetic Challenges
Belzutifan (formerly MK-6482 or PT2977) is a first-in-class, orally bioavailable HIF-2α inhibitor.[1] It is approved for the treatment of patients with von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC).[1] The core of the Belzutifan molecule is a functionalized indane ring system bearing a diaryl ether linkage, a methyl sulfone, and three contiguous stereocenters. The synthesis of this complex structure, particularly the construction of the substituted indanone core, presents significant synthetic challenges that necessitate a strategic approach to retrosynthesis and starting material selection.
Route A: A Strategic Approach Utilizing this compound
While a direct manufacturing process for Belzutifan starting from this compound is not extensively documented in publicly available literature, its structural features make it a highly logical and strategic starting material. The presence of the bromine atom at a position amenable to cross-coupling reactions, the activating fluoro group, and the methoxy substituent provide a versatile handle for the key bond-forming steps required to construct the Belzutifan core.
Below is a plausible and synthetically sound protocol for the synthesis of a key indanone intermediate of Belzutifan, leveraging the unique reactivity of a closely related precursor, 5-bromo-2-fluorobenzaldehyde. This approach highlights the utility of such substituted aromatic building blocks.
Experimental Protocol: Synthesis of the Bromo Indanone Intermediate
Step 1: Synthesis of 3-(5-bromo-2-fluorophenyl)propanoic acid
-
Under a nitrogen atmosphere, combine triethylamine and formic acid at a temperature below 10°C.
-
To the stirred mixture, add 5-bromo-2-fluorobenzaldehyde at a temperature below 10°C.
-
Subsequently, add 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) while maintaining the temperature below 20°C.
-
The reaction mixture is then heated to 55±10°C for 1-2 hours and then to 95-100°C for 8-12 hours.
-
After cooling, the reaction is quenched by the slow addition of 6 N hydrogen chloride, leading to the precipitation of the product.
-
The solid is filtered, washed with water, and dried under vacuum to afford 3-(5-bromo-2-fluorophenyl)propanoic acid. A yield of 94% has been reported for this step.
Step 2: Cyclization to 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
-
To a vessel under a nitrogen atmosphere, charge thionyl chloride.
-
Add 3-(5-bromo-2-fluorophenyl)propanoic acid and stir at 15-20°C for 2 hours.
-
Cool the mixture to -5°C to -10°C and portion-wise add aluminum chloride, maintaining the temperature between 0-10°C.
-
The reaction is warmed to 20-25°C over 2-3 hours and aged at 25-30°C for 16 hours.
-
The reaction is quenched by slowly transferring the solution to a vessel containing 0.5 N HCl at 0-10°C.
-
The product is extracted with toluene, and the organic layer is washed sequentially with 0.5 N HCl, deionized water, and 10% aqueous NaHCO3.
-
The solvent is removed under reduced pressure, and the crude product is purified to yield 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
dot graph "Route_A_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
start [label="this compound (Analogue)", fillcolor="#FBBC05"]; step1 [label="Formation of Phenylpropionic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step2 [label="Intramolecular Friedel-Crafts Acylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="Bromo Indanone Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1 [label="Meldrum's Acid, Et3N, Formic Acid"]; step1 -> step2 [label="1. SOCl2\n2. AlCl3"]; step2 -> intermediate; } caption="Workflow for Route A"
Route B: The Dihydrocoumarin-Based Manufacturing Process
A widely adopted and published manufacturing process for the Belzutifan indanone core starts from the readily available and inexpensive commodity chemical, 3,4-dihydrocoumarin.[2][3][4] This route is characterized by a different set of strategic bond formations and functional group interconversions.
Experimental Protocol: Synthesis of the Indanone Core from Dihydrocoumarin
Step 1: Regioselective Bromination of 3,4-Dihydrocoumarin
-
3,4-dihydrocoumarin is regioselectively brominated using N-bromosuccinimide (NBS) under Lewis acid conditions to generate the 6-bromo intermediate in high yield (reported as 91%).[2]
Step 2: Tandem Lactone Ring-Opening and SNAr Reaction
-
The brominated dihydrocoumarin is subjected to potassium carbonate in a mixture of N-methyl-2-pyrrolidone (NMP) and water. This induces the opening of the lactone ring.
-
The resulting phenoxide intermediate spontaneously participates in a nucleophilic aromatic substitution (SNAr) reaction with 3,5-difluorobenzonitrile. The addition of 18-crown-6 is crucial to promote this reaction and minimize the formation of bis-addition byproducts.[2]
Step 3: Intramolecular Friedel-Crafts Acylation
-
The crude product from the previous step is reacted with oxalyl chloride in a mixture of methyl tert-butyl ether (MTBE) and dimethylformamide (DMF) to form the corresponding acyl chloride.
-
This acyl chloride then undergoes an intramolecular Friedel-Crafts reaction in the presence of aluminum chloride (AlCl₃) to yield the indanone core. This two-step sequence from the brominated intermediate is reported to have a 75% overall yield.[2]
Step 4: Methyl Sulfone Installation
-
The final functionalization of the indanone core is the installation of the methyl sulfone group. This is achieved through a copper-mediated reaction with sodium methanesulfinate, providing the desired product in a 78% isolated yield.[2]
dot graph "Route_B_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
start_b [label="3,4-Dihydrocoumarin", fillcolor="#FBBC05"]; step1_b [label="Bromination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step2_b [label="Lactone Opening & SNAr", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step3_b [label="Friedel-Crafts Acylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step4_b [label="Sulfonylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate_b [label="Indanone Core", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start_b -> step1_b [label="NBS, Lewis Acid"]; step1_b -> step2_b [label="1. K2CO3, NMP/H2O\n2. 3,5-Difluorobenzonitrile, 18-crown-6"]; step2_b -> step3_b [label="1. (COCl)2\n2. AlCl3"]; step3_b -> step4_b [label="NaSO2Me, Cu catalyst"]; step4_b -> intermediate_b; } caption="Workflow for Route B"
Comparative Analysis
| Parameter | Route A (Projected) | Route B (Published) |
| Starting Material | This compound (or analogue) | 3,4-Dihydrocoumarin |
| Starting Material Cost/Availability | Specialty chemical, higher cost | Commodity chemical, low cost |
| Number of Steps to Core | 2 (to bromo-indanone) | 4 (to sulfonated indanone) |
| Key Transformations | Friedel-Crafts Acylation | SNAr, Friedel-Crafts Acylation, Sulfonylation |
| Overall Yield (to common intermediate) | Potentially high (individual step yields are high) | ~53% (calculated from reported yields) |
| Scalability Considerations | Friedel-Crafts can be challenging on a large scale. | Tandem reaction and use of crown ether may pose scalability challenges. |
Expertise & Experience: Causality Behind Experimental Choices
The choice between these two synthetic routes is a classic example of the trade-offs encountered in process development.
Route A , starting with a more functionalized and, therefore, more expensive building block like this compound, offers a more convergent and potentially shorter synthesis. The pre-installed functional groups are strategically positioned to directly lead to the desired core structure. The intramolecular Friedel-Crafts acylation is a powerful C-C bond-forming reaction for the construction of the five-membered ring of the indanone. The logic here is to invest in a more complex starting material to simplify the subsequent synthetic sequence.
Route B , on the other hand, prioritizes the use of a simple, inexpensive, and readily available starting material, 3,4-dihydrocoumarin. This approach necessitates a longer synthetic sequence to build up the required functionality. The key tandem lactone ring-opening/SNAr reaction is an elegant and efficient way to construct the diaryl ether linkage. However, the use of a crown ether, while effective, can be a cost and environmental concern on a large scale. The subsequent Friedel-Crafts acylation and sulfonylation steps add to the overall step count. This route is often favored in large-scale manufacturing where the cost of raw materials is a dominant factor.
Trustworthiness: Self-Validating Systems
Both synthetic protocols, while different in their approach, incorporate self-validating systems to ensure the integrity of the process.
-
In-process Controls: In both routes, each intermediate can be isolated and characterized using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC. This allows for the verification of the structure and purity at each stage of the synthesis, ensuring that any deviations from the expected outcome are detected early.
-
Crystallization and Purification: The protocols involve purification steps, such as crystallization and column chromatography, which not only purify the intermediates but also serve as a validation of their physical properties. For example, the formation of a crystalline solid with a sharp melting point is a strong indicator of purity.
-
Spectroscopic Confirmation: The final structures of the key intermediates and the final product are confirmed by a full suite of spectroscopic data. This provides unambiguous evidence for the successful execution of the described transformations.
Conclusion
The synthesis of the HIF-2α inhibitor Belzutifan provides an excellent case study for comparing different synthetic strategies. The choice between a convergent approach using a highly functionalized starting material like this compound and a linear approach from a simple commodity chemical like 3,4-dihydrocoumarin is a multifaceted decision.
For early-stage research and development, where speed and flexibility are often prioritized, a route analogous to Route A can be highly advantageous. The higher cost of the starting material is offset by a shorter and more direct synthesis.
For large-scale manufacturing, where cost of goods is a critical driver, Route B is a well-established and cost-effective approach. While longer, the use of an inexpensive starting material makes it economically viable for commercial production.
Ultimately, the optimal synthetic route will depend on the specific goals of the research or manufacturing campaign, including timelines, budget, and scale. This guide provides the necessary technical information and strategic considerations to make an informed decision.
References
- 1. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How is Belzutifan synthesised?_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material - American Chemical Society - Figshare [acs.figshare.com]
A Researcher's Guide to Regioselective Reactions of Methyl 6-bromo-2-fluoro-3-methoxybenzoate
For the discerning researcher in medicinal chemistry and materials science, polysubstituted aromatic compounds are foundational building blocks. Methyl 6-bromo-2-fluoro-3-methoxybenzoate is a particularly versatile scaffold, offering multiple distinct reaction sites. However, its utility is directly tied to the ability to selectively functionalize one site in the presence of others. This guide provides an in-depth comparison of common synthetic transformations, elucidating the factors that govern regioselectivity and offering experimentally grounded protocols to achieve desired outcomes.
The Battlefield of Reactivity: Analyzing Substituent Effects
The regiochemical outcome of any reaction on this substrate is a direct consequence of the electronic and steric interplay between its four substituents. Understanding these directing effects is paramount to predicting and controlling reactivity.
-
Methyl Ester (-CO₂Me) at C1: A moderately deactivating, electron-withdrawing group (-I, -M effect). It directs incoming electrophiles to the meta positions (C3, C5) and strongly activates ortho and para positions for nucleophilic aromatic substitution (SNAr).
-
Fluorine (-F) at C2: A deactivating group due to its strong inductive electron withdrawal (-I effect), but also a weak π-donor (+M effect) through its lone pairs. This makes it an ortho, para director for electrophilic substitution.[1][2] Crucially, in SNAr reactions, it is an excellent leaving group, especially when activated by electron-withdrawing groups.[3][4]
-
Methoxy (-OMe) at C3: A strongly activating, electron-donating group (+M > -I effect) and an ortho, para director for electrophilic substitution.[5]
-
Bromine (-Br) at C6: Similar to fluorine, it is a deactivating group (-I effect) but an ortho, para director for electrophilic substitution.[6] It is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.
The confluence of these effects dictates that the primary sites for transformation are the C-Br bond at C6 and the C-F bond at C2.
Caption: Structural analysis and predicted reactive sites.
Comparison of Major Reaction Classes
We will now compare the two most synthetically valuable transformations for this substrate: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
| Reaction Type | Primary Reactive Site | Key Controlling Factor | Common Transformations |
| Pd-Catalyzed Cross-Coupling | C6 (C-Br Bond) | Oxidative Addition Reactivity | Suzuki, Buchwald-Hartwig, Sonogashira, Heck |
| Nucleophilic Aromatic Sub. | C2 (C-F Bond) | Leaving Group Ability & Ring Activation | Etherification, Amination, Thioetherification |
This clear divergence in reactivity allows for selective, stepwise functionalization by choosing the appropriate reaction conditions.
Guide to Palladium-Catalyzed Cross-Coupling at C6
The C-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-F bond. This inherent reactivity difference is the cornerstone of regioselectivity in cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures.[7][8] The stability and commercial availability of boronic acids make this a preferred method.[9]
Causality of Regioselectivity: The rate of oxidative addition to palladium catalysts follows the trend I > Br > OTf >> Cl >> F. The C-Br bond at C6 will react exclusively, leaving the C-F bond at C2 intact.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Representative Suzuki-Miyaura Protocol
Objective: To couple this compound with Phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and K₂CO₃.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction provides a powerful route to aryl amines, which are prevalent in pharmaceuticals.[10][11] The choice of ligand is critical for achieving high yields, especially with potentially coordinating substrates.[12][13]
Causality of Regioselectivity: As with the Suzuki coupling, the reaction proceeds via oxidative addition at the more labile C-Br bond. The conditions are generally mild enough not to induce nucleophilic substitution at the C-F position.
| Parameter | Recommended Conditions for Suzuki | Recommended Conditions for Buchwald-Hartwig |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | dppf, SPhos, XPhos | Xantphos, RuPhos, BrettPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, LHMDS |
| Solvent | Dioxane/H₂O, Toluene, THF | Toluene, Dioxane, THF |
| Temp. | 80-110 °C | 80-110 °C |
Guide to Nucleophilic Aromatic Substitution (SNAr) at C2
The SNAr reaction offers a complementary strategy, targeting the C-F bond.
Causality of Regioselectivity: The reaction is highly regioselective for the C2 position due to two key factors:
-
Ring Activation: The electron-withdrawing methyl ester at the ortho position (C1) and the bromo group at the para position (C6) stabilize the negatively charged intermediate (Meisenheimer complex) necessary for the reaction to proceed.[4][14]
-
Leaving Group Ability: Fluorine is the most electronegative halogen, which enhances its ability to act as a leaving group in SNAr reactions by stabilizing the accumulating negative charge during nucleophilic attack.[3][15]
Caption: The two-step Addition-Elimination mechanism of SNAr.
Representative SNAr Protocol
Objective: To substitute the fluorine at C2 with a methoxy group using sodium methoxide.
Materials:
-
This compound (1.0 equiv)
-
Sodium Methoxide (NaOMe) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Methanol (MeOH)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Comparison of Nucleophiles for SNAr at C2
| Nucleophile | Reagent Example | Expected Product at C2 | Relative Reactivity |
| Alkoxide | Sodium Methoxide (NaOMe) | -OCH₃ | High |
| Amine | Pyrrolidine | -N(CH₂)₄ | Moderate |
| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh | Very High |
Conclusion: A Strategy for Orthogonal Functionalization
The distinct reactivity profiles of the C-Br and C-F bonds in this compound provide a clear strategic advantage in multistep synthesis. Researchers can confidently employ palladium-catalyzed cross-coupling reactions to modify the C6 position, followed by a nucleophilic aromatic substitution to functionalize the C2 position, or vice versa, with minimal risk of cross-reactivity. This orthogonal reactivity, governed by the fundamental principles of electronic effects and reaction mechanisms, establishes this molecule as a powerful and predictable tool for the construction of complex molecular architectures.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acgpubs.org [acgpubs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Potential Biological Activities of Methyl 6-bromo-2-fluoro-3-methoxybenzoate Derivatives
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is paramount to the successful development of novel therapeutic agents. Methyl 6-bromo-2-fluoro-3-methoxybenzoate presents itself as a highly promising, yet underexplored, starting point for chemical library synthesis. Its structure is adorned with a unique combination of functional groups, each known to play a critical role in modulating pharmacological activity:
-
The Benzoate Core: A well-established pharmacophore found in numerous biologically active compounds, offering a stable aromatic platform for functionalization.[1]
-
Bromine Atom: A heavy halogen that can enhance binding affinity through halogen bonding, increase lipophilicity, and serve as a versatile synthetic handle for cross-coupling reactions to introduce further diversity.
-
Fluorine Atom: A bioisostere for hydrogen with unique electronic properties. Its high electronegativity can alter the pKa of nearby groups, block metabolic pathways, and improve membrane permeability and binding affinity.[2] The presence of fluorine is a hallmark of many modern pharmaceuticals.[2]
-
Methoxy Group: An electron-donating group that can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, thereby affecting target engagement and pharmacokinetic properties.
While direct and extensive comparative studies on the biological activities of a series of this compound derivatives are not yet prevalent in the public domain, a wealth of information on structurally related compounds allows us to project the therapeutic potential of this scaffold with a high degree of scientific confidence. This guide will, therefore, serve as a roadmap for researchers, providing a comparative analysis based on established structure-activity relationships (SAR) of analogous chemical classes and outlining a logical path for the synthesis and evaluation of novel derivatives.
Projected Biological Activities: An Evidence-Based Outlook
By examining the biological profiles of compounds sharing key structural motifs with our core scaffold, we can identify the most promising avenues for investigation. The primary anticipated activities for derivatives of this compound are in the realms of antimicrobial and anticancer therapeutics.
Potential as Novel Antimicrobial Agents
Benzoic acid and its derivatives are renowned for their antimicrobial properties and are widely used as preservatives.[1] The introduction of halogens and other substituents can significantly modulate this activity.
Rationale from Analogous Compounds
Studies on various substituted benzoic acids have consistently demonstrated their efficacy against a range of pathogens. For instance, simple benzoic acid is effective against E. coli O157:H7 at a Minimum Inhibitory Concentration (MIC) of 1 mg/mL.[1] The derivatization of the core structure can enhance this potency. Research on halogenated benzoate derivatives of altholactone, for example, showed that the addition of a halogenated benzoyl group significantly improved antifungal activity.[3] Specifically, 3-bromo and 2,4-dichlorobenzoate derivatives exhibited potent activity against Cryptococcus neoformans with MIC values of 16 µg/mL, a significant improvement over the parent compound's MIC of 128 µg/mL.[3] Furthermore, quantitative structure-activity relationship (QSAR) studies on 2-chlorobenzoic acid derivatives have confirmed that structural modifications directly govern antimicrobial potential.[4]
Comparative Data from Structurally Related Antimicrobials
The following table summarizes the antimicrobial activity of various benzoate derivatives, providing a benchmark for the potential efficacy of novel compounds derived from this compound.
| Compound/Derivative Class | Target Organism(s) | Key Finding/Activity (MIC) | Reference |
| Benzoic Acid | E. coli O157:H7 | 1 mg/mL | [1] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | E. coli | 1 mg/mL | [1] |
| 2-Chlorobenzoic Acid Derivatives | E. coli | Comparable to Norfloxacin | [4] |
| Altholactone 3-Bromobenzoate | C. neoformans | 16 µg/mL | [3] |
| Altholactone 4-Bromobenzoate | S. cerevisiae | 1 µg/mL | [3] |
| Sorbic Acid Amide Derivatives | B. subtilis, S. aureus | 0.17 - 0.50 mM | [5] |
Potential as Novel Anticancer Agents
The presence of both bromine and fluorine atoms on the aromatic ring is a strong indicator of potential anticancer activity. Fluorine substitution is a common strategy in the design of oncology drugs to enhance efficacy.[2] Similarly, bromo-substituted aromatic compounds, such as bromophenols and chalcones, have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7]
Rationale from Analogous Compounds
Research into natural bromophenol derivatives has shown that these compounds possess significant antioxidant and anticancer potential.[7] For example, certain acetylated bromophenol derivatives were found to inhibit the viability and induce apoptosis in leukemia K562 cells.[7] Moreover, a study on α-fluorinated chalcones revealed a derivative with a bromide substitution (compound 4c) to be the most potent, with IC50 values as low as 0.025 µM against HeLa and U937 cancer cell lines.[8] This highlights the synergistic potential of combining bromine and fluorine (or other electron-withdrawing groups) in a single molecule to achieve high anticancer potency. The methoxy group also frequently appears in potent anticancer agents, contributing to their binding and pharmacokinetic profiles.[2][6]
Comparative Data from Structurally Related Anticancer Compounds
The table below presents the cytotoxic activity of representative bromo- and fluoro-containing aromatic compounds, offering a glimpse into the potency that might be achieved with derivatives of this compound.
| Compound/Derivative Class | Cancer Cell Line(s) | Key Finding/Activity (IC50) | Reference |
| α-Fluoro Chalcone with Bromide (4c) | HeLa, U937 | 0.025 µM | [8] |
| α-Fluoro Chalcone with Bromide (4c) | MGC-803 (Gastric) | 0.031 µM | [8] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL (Moderate Activity) | [6] |
| Fluorinated Pyrazolylbenzimidazole (55b) | A549, MCF-7, HeLa | 0.95 - 1.57 µM | [2] |
| Acetylated Bromophenol Derivative (4b-4) | K562 (Leukemia) | Induced apoptosis | [7] |
Designing the Next Generation: Structure-Activity Relationship (SAR) Insights
The rational design of potent and selective derivatives hinges on a clear understanding of structure-activity relationships. By synthesizing insights from related compound classes, we can propose intelligent modifications to the this compound scaffold.
The core principle is that the number, position, and nature of substituents on the aromatic ring directly influence the molecule's disposition, including its absorption, metabolism, and interaction with biological targets.[9]
-
Modification of the Ester Group: The methyl ester is a primary site for modification. Hydrolysis to the corresponding carboxylic acid could alter solubility and target interactions.[10] Conversion to a series of amides by coupling with various amines is a classic strategy to explore new binding interactions and improve metabolic stability. Amide derivatives of sorbic and benzoic acid have shown modulated antimicrobial activity.[5]
-
Substitution at the Bromo Position: The bromine at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, fundamentally altering the steric and electronic profile of the molecule.
-
Derivatization of the Methoxy Group: Demethylation to a hydroxyl group would introduce a hydrogen bond donor and a potential site for further functionalization, such as etherification to introduce larger side chains.
The diagram below illustrates a logical workflow for the derivatization of the parent scaffold to generate a chemical library for biological screening.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenated benzoate derivatives of altholactone with improved anti-fungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of structure in the disposition of halogenated aromatic xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Introduction: The Indispensable Role of Fluorine and the Quest for Safer Reagents
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine.
Historically, the synthesis of these valuable compounds was fraught with peril, relying on highly toxic and corrosive reagents like elemental fluorine (F₂) or hydrogen fluoride (HF), which require specialized equipment and extreme caution. This has driven the development of a new generation of "tamed" fluorinating agents that offer greater safety, stability, and selectivity. This guide provides an in-depth comparison of key alternative fluorinating agents, grounded in experimental data, to empower researchers, chemists, and drug development professionals to make informed decisions for their synthetic challenges.
We will explore two primary classes of modern fluorinating agents: electrophilic reagents for the fluorination of electron-rich centers and deoxofluorinating agents for the conversion of alcohols and carbonyls.
Part 1: Electrophilic Fluorination - A Comparison of Selectfluor® and NFSI
Electrophilic fluorination introduces a formal "F⁺" equivalent to a nucleophilic carbon center, such as an enolate or an aromatic ring. Among the most significant advancements in this area are N-F reagents, which are crystalline solids that are vastly safer and easier to handle than fluorine gas. We will compare the two most prominent examples: Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) .
Reagent Profiles and Mechanistic Considerations
Both Selectfluor® and NFSI are stable, non-hygroscopic solids. Selectfluor®, a salt of a quaternary diamine, is generally considered the more reactive and powerful of the two, with a strong oxidizing potential. NFSI, a neutral sulfonimide, is regarded as a milder and often more selective reagent.
The mechanism of electrophilic fluorination is complex and can be substrate-dependent, with debates between a direct Sₙ2-type pathway and a single-electron transfer (SET) process. However, kinetic studies suggest that for many common nucleophiles like enamines and carbanions, the reaction proceeds via a direct attack on the fluorine atom. The higher reactivity of Selectfluor® can be attributed to the greater positive charge on the nitrogen atom, which makes the attached fluorine more electrophilic.
Data-Driven Performance Comparison: α-Fluorination of β-Ketoesters
The α-fluorination of β-ketoesters is a benchmark reaction for evaluating the efficacy of electrophilic fluorinating agents. The data below provides a representative comparison.
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| Selectfluor® | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | 92% | Acetonitrile, RT, 1 hr | --INVALID-LINK-- |
| NFSI | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | 85% | Acetonitrile, RT, 4 hr | --INVALID-LINK-- |
Causality Behind Experimental Choices: Acetonitrile is a common polar aprotic solvent that effectively solubilizes both the substrate and the fluorinating agent. The reactions are typically run at room temperature due to the high reactivity of the reagents. The longer reaction time required for NFSI reflects its milder nature compared to Selectfluor®.
Experimental Protocol: α-Fluorination using Selectfluor®
This protocol describes a typical procedure for the fluorination of a β-ketoester.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (1.0 mmol, 170 mg)
-
Selectfluor® (1.1 mmol, 389 mg)
-
Anhydrous Aceton
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 6-bromo-2-fluoro-3-methoxybenzoate
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 6-bromo-2-fluoro-3-methoxybenzoate, a halogenated organic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
The core principle of chemical waste management is "cradle-to-grave" responsibility, a framework enforced by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This means that from the moment a chemical enters your lab to its final disposal, its safe handling is paramount.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or serious eye damage.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[4][5][6]
-
Toxicity: May be harmful if swallowed or absorbed through the skin.[5]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[5] | To protect eyes from splashes or contact with airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from accidental contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3] A respirator may be needed for large spills. | To minimize inhalation of vapors or aerosols. |
II. Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe disposal. Halogenated organic compounds like this compound should not be mixed with non-halogenated organic waste or other incompatible waste streams.
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste." The container must be made of a material compatible with the chemical.
-
Labeling: The label must include:
-
The words "Hazardous Waste."[7]
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date.
-
-
Collection:
-
For pure, unused product, transfer it directly into the designated waste container in a chemical fume hood.
-
For solutions, ensure the solvent is also a halogenated waste stream. If mixed with non-halogenated solvents, it must still be disposed of as halogenated waste.
-
Keep the waste container securely closed when not in use.[8][9]
-
III. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound, from initial handling to final pickup by a licensed waste carrier.
Caption: Disposal workflow for this compound.
IV. Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.[10]
Small Spill Cleanup (less than 100 mL):
-
Alert Personnel: Notify others in the immediate area.[7][10]
-
Control Ignition Sources: If the solvent is flammable, extinguish any nearby flames.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to dike and absorb the spill.[7][11][12][13] Start from the outside and work inwards.
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.[7][11][12]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.[7][10] All cleaning materials must be disposed of as hazardous waste.[11][12]
-
Ventilate: Ensure the area is well-ventilated.
Large Spills (greater than 100 mL) or Unknown Hazards:
-
Isolate: Close the doors to the laboratory and post a warning sign.[7]
-
Notify: Contact your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services.[7][10] Do not attempt to clean up a large spill without specialized training and equipment.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][5]
-
Inhalation: Move to fresh air immediately.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or chemical name to the medical personnel.
V. Regulatory Compliance
All hazardous waste disposal activities are regulated by the EPA and may be subject to additional state and local rules.[1][2] Generators of hazardous waste are legally responsible for ensuring its proper disposal through licensed facilities.[14] Maintain meticulous records, including hazardous waste manifests, to document the "cradle-to-grave" management of this compound.[15]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible and compliant with federal regulations.
References
- 1. epa.gov [epa.gov]
- 2. axonator.com [axonator.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 8. osha.com [osha.com]
- 9. ushazmatstorage.com [ushazmatstorage.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. westlab.com [westlab.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
